Whitepaper: Structure Elucidation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid
Executive Summary & Context Bicyclo[3.1.0]hexane scaffolds are highly prized in modern medicinal chemistry. By locking molecular conformations into rigid "North" or "South" pseudoboat trajectories, these systems serve as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
Bicyclo[3.1.0]hexane scaffolds are highly prized in modern medicinal chemistry. By locking molecular conformations into rigid "North" or "South" pseudoboat trajectories, these systems serve as potent bioisosteres and conformationally restricted pseudosugars ()[1]. Among these, 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 1782272-74-5) represents a uniquely functionalized, highly strained building block ()[2]. It features a cyclopropane ring fused to a 1,3-dioxolan-2-one (cyclic carbonate) core, capped with a carboxylic acid moiety at the C6 position.
Elucidating the structure of such a dense, proton-poor, and highly strained bicyclic system requires a meticulously designed analytical workflow. This guide details the self-validating methodologies required by Application Scientists to unambiguously assign its 2D connectivity and 3D stereochemistry.
Analytical Strategy & Causality
A standard 1D NMR approach is insufficient for this molecule due to its proton deficiency (only three carbon-bound protons for a C5 skeleton). A multi-modal, self-validating strategy is required:
Isobaric Carbonyl Differentiation: The molecule contains two distinct carbonyl environments. Orthogonal validation via FT-IR is mandatory to distinguish the strain-induced frequency shifts of the cyclic carbonate from the carboxylic acid.
Stereochemical Ambiguity: The C6 carboxylic acid can exist in an exo or endo configuration relative to the bicyclic fusion. We must exploit the rigid pseudoboat conformation of the bicyclo[3.1.0] system, using Karplus relationship
J
-couplings and Nuclear Overhauser Effects (NOE) to solve the relative stereochemistry ()[3].
Analytical workflow for the structure elucidation of the bicyclic scaffold.
Step-by-Step Experimental Methodologies
Sample Preparation & System Suitability
Rationale: The high polarity of the carboxylic acid and the potential for the cyclic carbonate to undergo hydrolysis dictate strict anhydrous conditions.
Protocol: Dry 10 mg of the analyte under high vacuum (0.1 mbar) for 12 hours. Dissolve in 600 µL of anhydrous Dimethyl Sulfoxide-
d6
(DMSO-
d6
, 99.9 atom % D). DMSO is chosen over CDCl
3
to prevent aggregation of the carboxylic acid and to allow observation of the broad -OH proton.
High-Resolution Mass Spectrometry (HRMS)
Protocol: Dilute a 1 µL aliquot of the sample in LC-MS grade Methanol. Inject into a Q-TOF mass spectrometer utilizing Electrospray Ionization in negative ion mode (ESI-). Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C.
Validation: The exact mass for [M-H]⁻ (C
5
H
3
O
5
⁻) must be observed at m/z 143.00 ± 5 ppm. A characteristic fragmentation loss of CO
2
(-44 Da) yielding m/z 99 indicates the presence of the carbonate core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: Place 1 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Validation: The cyclic carbonate C=O stretch in a strained bicyclic system is shifted significantly higher than standard carbonates, typically appearing at ~1810 cm⁻¹. The carboxylic acid C=O will appear at ~1710 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Acquire
1
H NMR (64 scans) and
13
C{
1
H} NMR (1024 scans) on a 600 MHz spectrometer equipped with a cryoprobe. Acquire 2D COSY, multiplicity-edited HSQC, and HMBC (optimized for long-range
JCH
= 8 Hz). Acquire 2D NOESY with a mixing time of 300 ms.
The most critical phase of the elucidation is determining the relative stereochemistry at C6. The bicyclo[3.1.0]hexane system adopts a rigid boat-like conformation ()[4]. This rigidity locks the dihedral angles between the bridgehead protons (H1/H5) and the C6 proton (H6), allowing for definitive assignment:
Exo-Acid (Endo-Proton): If the carboxylic acid is exo (pointing away from the concave face), H6 is endo. The dihedral angle between H1/H5 and the endo H6 is approximately 0°, leading to a large coupling constant (
3J≈5−8
Hz) and strong NOE cross-peaks.
Endo-Acid (Exo-Proton): If the carboxylic acid is endo, H6 is exo. The dihedral angle approaches 90-144°, resulting in a near-zero coupling constant (
3J≈0−2
Hz) and weak/absent NOE cross-peaks[3].
Logic tree for determining relative stereochemistry at C6 using J-coupling and NOE.
By analyzing the multiplicity of the H6 signal (e.g., observing a distinct triplet with
J=6.5
Hz) and validating it with NOESY correlations to the bridgehead protons, the exact diastereomer—such as the synthetically favored (1R,5S,6S) exo-acid—is definitively assigned.
References
Title: New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs
Source: Nucleic Acids Research (Oxford Academic)
URL: [Link]
Application Note & Proposed Synthetic Protocol: 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. Abstract: 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid and its analogs are conformationally constrained glutamate derivatives that serve as...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid and its analogs are conformationally constrained glutamate derivatives that serve as valuable tools in neuroscience research and drug discovery, particularly as modulators for metabotropic glutamate receptors (mGluRs).[1][2][3] Their rigid bicyclo[3.1.0]hexane core provides high receptor selectivity and potential for oral bioavailability, making them attractive scaffolds for developing novel therapeutics for central nervous system (CNS) disorders.[4] This document outlines a proposed, multi-step synthesis for the title compound, based on established and analogous chemical transformations reported in the scientific literature. Each step is detailed with underlying principles, key considerations, and a comprehensive protocol.
Introduction and Strategic Overview
The target molecule, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid, features a unique bicyclic system where a cyclopropane ring is fused to a five-membered cyclic carbonate. This rigidified structure is of significant interest in medicinal chemistry for its ability to mimic the bioactive conformation of neurotransmitters.[4]
A standardized, one-pot synthesis for this specific molecule is not prominently featured in readily accessible literature. Therefore, this protocol presents a logical, multi-step retrosynthetic approach, breaking down the complex target into simpler, more manageable precursors. The proposed forward synthesis leverages well-documented, high-yielding reactions common in modern organic chemistry.
Retrosynthetic Analysis
The synthetic strategy hinges on a retrosynthetic analysis that deconstructs the target molecule to a readily available starting material. The key disconnections involve the formation of the cyclic carbonate from a diol, the generation of the diol via osmylation of an alkene, and the initial construction of the bicyclic core through a cyclopropanation reaction.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is presented as a four-step sequence. Each step includes a detailed procedure, a discussion of the underlying chemistry, and critical parameters for success.
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as ethyl diazoacetate, osmium tetroxide, and phosgene equivalents are highly toxic and must be handled with extreme care and appropriate engineering controls.
Step 1: Synthesis of Ethyl bicyclo[3.1.0]hex-2-ene-6-carboxylate
This initial step constructs the core bicyclo[3.1.0]hexane framework through a rhodium-catalyzed cyclopropanation reaction between cyclopentadiene and ethyl diazoacetate.
Reaction Principle: Transition-metal catalysts, particularly rhodium(II) complexes, efficiently catalyze the decomposition of diazo compounds to generate a metal-carbene intermediate. This electrophilic carbene is then attacked by the π-electrons of an alkene (cyclopentadiene) in a concerted [2+1] cycloaddition to form the cyclopropane ring. The use of freshly cracked cyclopentadiene is crucial as it readily dimerizes at room temperature.
Reagent/Material
Molar Mass ( g/mol )
Quantity
Molar Equiv.
Cyclopentadiene (freshly cracked)
66.10
10.0 g
~2.3
Ethyl Diazoacetate (EDA)
114.10
7.5 g
1.0
Rhodium(II) Octanoate Dimer
778.62
78 mg
0.0015
Dichloromethane (DCM, anhydrous)
-
250 mL
-
Protocol:
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler.
Charge the flask with freshly cracked cyclopentadiene (10.0 g, ~151 mmol) and anhydrous dichloromethane (150 mL).
Add the rhodium(II) octanoate dimer (78 mg, 0.1 mmol) to the cyclopentadiene solution. The solution should turn green.
Dissolve ethyl diazoacetate (7.5 g, 65.7 mmol) in anhydrous dichloromethane (100 mL) and load it into the dropping funnel.
Add the EDA solution dropwise to the stirred reaction mixture over a period of 4-5 hours. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature below 25°C using a water bath if necessary.
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours until the characteristic yellow color of EDA has disappeared.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a colorless oil.
Step 2: cis-Dihydroxylation to Ethyl cis-2,3-dihydroxybicyclo[3.1.0]hexane-6-carboxylate
The alkene of the bicyclic core is stereoselectively dihydroxylated to form a cis-diol using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric re-oxidant.
Reaction Principle: Osmium tetroxide (OsO₄) undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the cis-diol. The reaction is rendered catalytic by the use of NMO, which re-oxidizes the reduced osmium species (Os(VI)) back to its active Os(VIII) state. The reaction is highly stereospecific, with the osmylation occurring from the less sterically hindered face of the double bond.
Reagent/Material
Molar Mass ( g/mol )
Quantity (for 10g alkene)
Molar Equiv.
Bicyclic Alkene (from Step 1)
166.22
10.0 g
1.0
N-Methylmorpholine N-oxide (NMO)
135.16
8.9 g
1.1
Osmium Tetroxide (4% in H₂O)
254.23
1.5 mL
0.004
Acetone/Water (10:1)
-
200 mL
-
Sodium Sulfite
126.04
10 g
-
Protocol:
Dissolve the bicyclic alkene (10.0 g, 60.2 mmol) in a 10:1 mixture of acetone and water (200 mL) in a 500 mL round-bottom flask.
Add N-methylmorpholine N-oxide (NMO) (8.9 g, 66.2 mmol) to the solution and stir until it dissolves.
Cool the reaction mixture to 0°C in an ice bath.
Carefully add the osmium tetroxide solution (1.5 mL of a 4 wt. % solution in water, 0.24 mmol) dropwise. The solution will turn dark brown/black.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding solid sodium sulfite (10 g) and stirring for 1 hour. A color change from dark brown to a lighter precipitate should be observed.
Filter the mixture through a pad of Celite® to remove the osmium salts. Wash the pad with acetone.
Concentrate the filtrate under reduced pressure to remove the acetone.
Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol, which can be purified by recrystallization or column chromatography.
Step 3: Formation of the Cyclic Carbonate
The synthesized cis-diol is converted to the target cyclic carbonate using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which are safer alternatives to phosgene gas.
Reaction Principle: The two hydroxyl groups of the cis-diol act as nucleophiles, attacking the electrophilic carbonyl carbon of the phosgene equivalent. A stepwise or concerted mechanism, facilitated by a base like pyridine, leads to the formation of the five-membered cyclic carbonate ring with the elimination of byproducts (e.g., imidazole if using CDI).
Reagent/Material
Molar Mass ( g/mol )
Quantity (for 10g diol)
Molar Equiv.
Diol (from Step 2)
200.23
10.0 g
1.0
1,1'-Carbonyldiimidazole (CDI)
162.15
8.9 g
1.1
Dichloromethane (DCM, anhydrous)
-
200 mL
-
Protocol:
Dissolve the diol (10.0 g, 50.0 mmol) in anhydrous dichloromethane (200 mL) in a flame-dried, nitrogen-flushed round-bottom flask.
Add CDI (8.9 g, 55.0 mmol) portion-wise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, wash the mixture with 1M HCl (2 x 50 mL) to remove excess CDI and imidazole byproduct, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The resulting crude product, Ethyl 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylate, can be purified by column chromatography (silica gel, hexane/ethyl acetate).
Step 4: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid under basic conditions.
Reaction Principle: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion (from LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to regenerate the carbonyl, expelling the ethoxide leaving group. A final acid workup protonates the resulting carboxylate salt to yield the final carboxylic acid product. Lithium hydroxide is often preferred as it can minimize side reactions.
Reagent/Material
Molar Mass ( g/mol )
Quantity (for 10g ester)
Molar Equiv.
Ester (from Step 3)
226.21
10.0 g
1.0
Lithium Hydroxide (LiOH)
23.95
2.1 g
2.0
Tetrahydrofuran (THF) / Water (3:1)
-
120 mL
-
1M Hydrochloric Acid (HCl)
-
~90 mL (or until pH 2-3)
-
Protocol:
Dissolve the ester (10.0 g, 44.2 mmol) in a mixture of THF (90 mL) and water (30 mL).
Add lithium hydroxide (2.1 g, 88.4 mmol) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Concentrate the mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl.
A white precipitate of the product should form. If not, extract the acidified solution with ethyl acetate (3 x 75 mL).
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Workflow Visualization
The overall synthetic workflow can be visualized as a sequential process, with the output of each step serving as the input for the next.
Asymmetric synthesis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid enantiomers
An in-depth guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of the enantiomers of 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. Introduction: The Significance of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of the enantiomers of 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid.
Introduction: The Significance of Constrained Bicyclic Scaffolds
In modern drug discovery, the spatial arrangement of atoms is paramount to biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold represents a class of conformationally rigid structures of significant interest to medicinal chemists. Its bicyclic system, featuring a strained cyclopropane ring fused to a dioxolanone ring, offers a unique three-dimensional architecture.
This structural rigidity is highly desirable in drug design. By locking rotatable bonds, such scaffolds can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] They serve as valuable bioisosteres for more flexible or aromatic moieties, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] Accessing the individual enantiomers, (1R,5S,6R) and (1S,5R,6S), in high purity is therefore a critical objective for exploring their therapeutic potential.
This guide details a robust and highly selective methodology for the asymmetric synthesis of these target enantiomers, centered around a pivotal rhodium-catalyzed intramolecular cyclopropanation reaction. We will explore the mechanistic underpinnings of the key stereodetermining step, provide detailed experimental protocols, and discuss the characterization of the final products.
Synthetic Strategy: A Chemoenzymatic Approach
The overarching strategy involves the synthesis of a chiral allylic alcohol precursor, followed by the formation of a diazoacetate and a subsequent rhodium-catalyzed intramolecular cyclopropanation to construct the core bicyclic lactone. Final oxidation yields the target 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. The initial chirality is installed using an enzymatic kinetic resolution, a highly efficient and scalable method for producing enantiopure starting materials.
Overall synthetic workflow diagram.
Part 1: Synthesis of Enantiopure Precursor via Enzymatic Resolution
The foundation of any asymmetric synthesis is the establishment of the initial stereocenter. While several methods exist, enzymatic kinetic resolution (EKR) offers exceptional enantioselectivity under mild conditions, making it a preferred industrial and laboratory technique.[3][4]
Principle of Enzymatic Kinetic Resolution
Kinetic resolution separates a racemic mixture by leveraging the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme.[3] Lipases, such as Candida antarctica Lipase B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. This process allows for the separation of the resulting ester from the unreacted alcohol, providing access to both enantiomers.
Protocol 1: Enzymatic Kinetic Resolution of cis-2,4-Dimethyl-5-hexen-1,2-diol
This protocol describes the resolution of a model racemic diol to obtain the chiral allylic alcohol needed for the subsequent steps.
Materials:
Racemic cis-2,4-Dimethyl-5-hexen-1,2-diol
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
Vinyl acetate (acyl donor)
tert-Butyl methyl ether (TBME, solvent)
Molecular sieves (4 Å), activated
Silica gel for column chromatography
Hexanes, Ethyl acetate
Procedure:
To a dry 250 mL round-bottom flask under an argon atmosphere, add racemic diol (1.0 eq), TBME (approx. 0.1 M solution), and activated 4 Å molecular sieves.
Add immobilized CAL-B (approx. 10-20 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.
Add vinyl acetate (0.6 eq). Using a slight excess of the alcohol ensures the reaction stops near 50% conversion, maximizing the enantiopurity of both products.
Stir the reaction mixture at room temperature (20-25 °C).
Monitor the reaction progress by TLC or GC/MS. The goal is to achieve ~50% conversion. This typically takes 12-24 hours.
Once ~50% conversion is reached, filter the mixture to remove the enzyme and molecular sieves. Wash the solids with TBME.
Concentrate the filtrate under reduced pressure.
Purify the resulting mixture of acylated and unreacted alcohol by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes). This will separate the more polar unreacted alcohol from the less polar monoacetate.
Characterize both fractions by NMR and determine the enantiomeric excess (ee) of the unreacted alcohol and the saponified acetate by chiral HPLC or GC.
Rationale:
Immobilized Enzyme: Using an immobilized enzyme simplifies removal from the reaction mixture by simple filtration and allows for its reuse.
Vinyl Acetate: Vinyl acetate is an irreversible acyl donor, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
Molecular Sieves: Maintain anhydrous conditions, which are critical for optimal lipase activity.
Part 2: Asymmetric Intramolecular Cyclopropanation
This is the key stereocontrolling step where the bicyclic core is constructed. The reaction relies on the decomposition of a diazoacetate by a chiral dirhodium(II) catalyst to form a transient metal carbene, which then undergoes an intramolecular C-H insertion/cyclopropanation.
Mechanism of Rhodium-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of the diazoacetate with the chiral dirhodium(II) catalyst, leading to the extrusion of dinitrogen (N₂) and the formation of a rhodium-carbene intermediate.[5][6] The chiral ligands on the rhodium center create a sterically and electronically defined pocket. The substrate is oriented within this chiral environment in a way that favors the approach to a specific C-H bond, leading to the formation of one cyclopropane enantiomer preferentially over the other.[7]
Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Protocol 2: Synthesis of the Bicyclic Lactone
Step A: Diazoacetylation of the Chiral Alcohol
Dissolve the enantiopure allylic alcohol (from Part 1, 1.0 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and glyoxylic acid methyl ester tosylhydrazone (1.2 eq) in dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash chromatography to yield the diazoacetate intermediate.
To a flame-dried Schlenk flask under argon, add the chiral dirhodium(II) catalyst, such as dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) or dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄) (0.5 - 1.0 mol%).[6][8]
Add anhydrous, degassed solvent (e.g., dichloromethane or dimethyl carbonate).[6]
Prepare a solution of the diazoacetate intermediate (from Step A) in the same anhydrous solvent.
Add the diazoacetate solution to the catalyst solution dropwise via a syringe pump over 4-6 hours. This slow addition is crucial to maintain a low concentration of the free carbene, minimizing dimerization and other side reactions.
After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.
Monitor for the disappearance of the diazo starting material by TLC (the diazo compound is typically a yellow spot).
Once the reaction is complete, concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic lactone.
Rationale:
Chiral Catalyst Choice: The choice of catalyst is critical for achieving high enantioselectivity. Catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄ have deep chiral pockets that effectively control the trajectory of the C-H insertion.[6][8]
Solvent: Dichloromethane is a common choice, but greener solvents like dimethyl carbonate have also been shown to be effective.[6] The solvent must be rigorously dried and degassed.
Part 3: Conversion to the Final Carboxylic Acid
The final step involves the oxidation of the bicyclic lactone to form the target 3-oxo-2,4-dioxabicyclo[3.1.0]hexane ring system, followed by saponification of the ester to the carboxylic acid.
Protocol 3: Oxidation and Hydrolysis
Dissolve the bicyclic lactone (from Part 2, 1.0 eq) in a solvent mixture of acetonitrile, carbon tetrachloride, and water (e.g., 2:2:3 ratio).
Add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃, ~2 mol%).
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction mixture will turn from dark brown to yellow-green.
Quench the reaction by adding isopropanol.
Dilute with water and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude ester of the final product.
Without further purification, dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
Cool to 0 °C and add lithium hydroxide (LiOH, 1.5 eq).
Stir for 1-2 hours, monitoring by TLC for the disappearance of the ester.
Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to yield the final 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid enantiomer.
Data Summary and Expected Outcomes
The success of this synthetic sequence is judged by the yield and enantiomeric excess at each stage. The following table provides representative data for key transformations based on analogous reactions in the literature.
Use rigorously dried/degassed solvents; Ensure slow addition of diazoacetate; Decrease reaction temperature.
Low Enantioselectivity in Cyclopropanation
Incorrect catalyst choice; Impurities in substrate.
Screen different chiral rhodium catalysts (ligands are key); Ensure high purity of the diazoacetate precursor.
Incomplete Oxidation
Insufficient oxidant; Ineffective stirring of biphasic mixture.
Add additional portions of NaIO₄; Increase stirring speed to ensure good mixing.
Conclusion
The chemoenzymatic strategy outlined provides a reliable and highly stereoselective pathway to the enantiomers of 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. By combining the exceptional selectivity of enzymatic resolution with the power of chiral rhodium-catalyzed cyclopropanation, this approach delivers the target compounds with excellent enantiopurity. These building blocks are now accessible for researchers in medicinal chemistry and drug development to explore their potential as next-generation therapeutic agents.
References
Doyle, M. P., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. Available at: [Link]
Little, G. W., & Grogan, G. (2019). Enzymatic Kinetic Resolution by Addition of Oxygen. PMC. Available at: [Link]
Lindsay, V. N. G., & Davies, H. M. L. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PMC. Available at: [Link]
Wang, Z. J., & Arnold, F. H. (2022). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Publications. Available at: [Link]
Sambasivan, R., & Davies, H. M. L. (2012). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. NSF Public Access. Available at: [Link]
Che, C.-M., & Zhang, J.-L. (2004). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PMC. Available at: [Link]
de Miranda, A. S., et al. (2021). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]
Johnson, J. S., et al. (2022). A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. CCS Chemistry. Available at: [Link]
Rogoza, A., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]
Paradowska, J., et al. (2015). Enzymatic resolution of racemic secondary cyclic allylic alcohols. ResearchGate. Available at: [Link]
Ren, W., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. PMC. Available at: [Link]
Vrbický, M., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. Available at: [Link]
Application Note: 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid as a Strained Electrophilic Scaffold in Antiviral Nucleoside Design
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary The development of conformationally locked nucleoside...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Protocols
Executive Summary
The development of conformationally locked nucleoside analogs has revolutionized antiviral drug design by minimizing the entropic penalty associated with target binding. The compound 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 1782272-74-5) serves as a highly specialized, bifunctional building block. Featuring a highly strained cyclic carbonate fused to a cyclopropane ring, this scaffold acts as an activated electrophile for the divergent synthesis of rigidified cyclopropyl carbanucleosides. This guide details the mechanistic rationale, structural advantages, and validated synthetic protocols for deploying this scaffold in antiviral discovery.
Scientific Background & Rationale
In native nucleosides, the furanose ring rapidly interconverts between various envelope and twist conformations (the pseudorotational cycle). However, viral polymerases—such as HIV-1 Reverse Transcriptase (RT) and Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp)—exhibit strict conformational preferences for their substrates.
By locking the pseudo-sugar ring into a specific geometry (e.g., the North/3T2 or South/2T3 conformation), researchers can dramatically enhance binding affinity and kinase recognition[1]. The bicyclo[3.1.0]hexane (methanocarba) template is the gold standard for this rigidification[2].
The title compound takes this a step further by utilizing a fused 1,3-dioxolane-2-one (cyclic carbonate) . This not only protects the critical cis-diol equivalent but also introduces immense ring strain (>30 kcal/mol). This strain activates the bridgehead carbons, transforming a typically stable cyclopropane system into a highly reactive electrophile primed for nucleobase coupling[3].
Metabolic activation of locked nucleosides and subsequent viral polymerase inhibition.
As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over traditional linear or unstrained cyclic precursors.
Strain-Driven Regioselective Ring Opening:
Standard cyclic carbonates are relatively stable and require harsh conditions to open. However, fusing the carbonate to a cyclopropane ring forces the bond angles to deviate severely from their ideal tetrahedral geometry. When a deprotonated nucleobase (e.g., adenine or guanine) is introduced, it attacks the sterically accessible bridgehead carbon (C1 or C5) via an SN2-like mechanism. This relieves the ring strain, driving the reaction forward thermodynamically.
Stereochemical Control:
The rigid cyclopropane geometry enforces a strict trans relationship between the incoming nucleobase and the liberated hydroxyl group. This perfectly mimics the anti-conformation required for optimal polymerase recognition[4].
The Strategic Role of the C6-Carboxylic Acid:
The C6-carboxylic acid acts as the precursor for the 5'-hydroxymethyl group (the site of biological phosphorylation). Causality in Workflow: It is highly advantageous to perform the nucleobase coupling before reducing the carboxylic acid. If reduced first, the resulting primary alcohol could intermolecularly attack the strained carbonate, leading to unwanted oligomerization.
Experimental Protocols & Workflows
The following protocols represent a self-validating synthetic system designed to maximize yield and prevent side reactions.
Synthetic workflow from the bicyclic scaffold to the active cyclopropyl nucleoside.
Protocol A: Regioselective Nucleobase Coupling
Objective: Couple the nucleobase to the cyclopropane core while unmasking the tertiary hydroxyl group.
Preparation: Suspend the desired nucleobase (e.g.,
N6
-benzoyladenine, 1.2 eq) in anhydrous DMF under an Argon atmosphere.
Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise at 0 °C. Stir for 30 minutes to generate the highly nucleophilic nitrogen anion.
Coupling: Slowly add a solution of 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in DMF. Allow the reaction to gradually warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the intermediate carbonate monoester mass
[M+H]+
.
Decarboxylation: Quench the reaction with water and mildly acidify to pH 5-6 using 1M HCl.
Causality & Observation: Acidification promotes the decarboxylation of the carbonate monoester. The visible effervescence (release of
CO2
bubbles) is a physical validation that the tertiary hydroxyl group has been successfully unmasked.
Isolation: Extract with ethyl acetate, dry over
Na2SO4
, and purify via reverse-phase chromatography.
Protocol B: Selective Reduction to the 5'-Hydroxymethyl Equivalent
Objective: Convert the C6-carboxylic acid to the primary alcohol required for kinase phosphorylation, without reducing the nucleobase.
Preparation: Dissolve the intermediate from Protocol A in anhydrous THF and cool to -10 °C.
Causality: Strict temperature control (-10 °C to 0 °C) is required to prevent the borane from coordinating to the nucleobase nitrogens or over-reducing the system.
Reaction: Stir for 4 hours at 0 °C.
Self-Validation Checkpoint: Quench the reaction carefully by adding methanol dropwise. Continue addition until all effervescence ceases. This visually confirms the destruction of excess borane.
Complex Dissociation: Evaporate the solvent and treat the crude residue with methanolic HCl (0.1 M) for 1 hour to break any stable boron-nitrogen complexes formed with the nucleobase.
Purification: Neutralize and purify via silica gel chromatography to yield the rigidified cyclopropyl nucleoside analog.
Quantitative Data Presentation
The conformational locking provided by the bicyclo[3.1.0]hexane template drastically alters biological activity. The table below summarizes comparative benchmark data demonstrating how rigidification impacts viral polymerase binding[2][4][5].
Table 1: Comparative Binding Affinities of Nucleoside Scaffolds
Application Note: Mass Spectrometry Fragmentation and Analytical Workflows for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) Executive Summary & Structural Context The...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Matrix: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS)
Executive Summary & Structural Context
The compound 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (C₅H₄O₅, Monoisotopic Mass: 144.0059 Da) is a highly strained bicyclic molecule. It features a cyclopropane ring fused to a 1,3-dioxolan-2-one (cyclic carbonate) moiety, capped with a carboxylic acid group. In drug development and metabolite identification, characterizing such highly functionalized, strained intermediates is notoriously difficult due to their propensity for premature degradation.
This application note provides a definitive guide to the gas-phase fragmentation pathways of this molecule, detailing the causality behind its ionization behavior and providing a self-validating analytical protocol to ensure data integrity during LC-MS/MS analysis.
Ionization Strategy & Mechanistic Fragmentation (The "Why")
Ionization Causality: Why ESI Negative Mode?
Due to the presence of the carboxylic acid group (pKa ~4.0), negative-ion electrospray ionization (ESI-) is the most thermodynamically favored and sensitive choice. While positive mode could theoretically protonate the cyclic carbonate oxygen, it suffers from poor ionization efficiency and triggers uncontrollable in-source fragmentation (ISF). By utilizing ESI(-), we cleanly generate the stable deprotonated pseudomolecular ion [M-H]⁻ at m/z 142.9981 .
Collision-Induced Dissociation (CID) Pathways
Upon isolation of m/z 142.9981 in the quadrupole and subsequent collisional activation, the molecule undergoes a predictable, thermodynamically driven cascade of neutral losses:
Primary Decarboxylation (m/z 143 → 99): The lowest energy fragmentation pathway is the cleavage of the carboxylate group. It is well documented that cyclopropanecarboxylic acids undergo 1[1]. This initial loss of CO₂ (43.9898 Da) yields the primary product ion at m/z 99.0082 ([M-H-CO₂]⁻).
Cyclic Carbonate Cleavage (m/z 99 → 55): The resulting m/z 99.0082 ion retains the highly strained 1,3-dioxolan-2-one ring. Under CID, cyclic carbonates are highly susceptible to 2[2]. This process relieves significant steric strain in the bicyclic system, 3[3]. This secondary decarboxylation produces the m/z 55.0184 ion.
Dehydration (m/z 99 → 81): Competing with the secondary decarboxylation is the loss of water (18.0106 Da) from the m/z 99.0082 intermediate, a4[4]. This generates a minor but highly diagnostic product ion at m/z 80.9977.
Fig 1: Proposed ESI(-)-MS/MS collision-induced dissociation pathway for the target bicyclic acid.
Quantitative Data Summary
The following table summarizes the theoretical exact masses and expected relative abundances for the precursor and product ions during a stepped-CE MS/MS acquisition.
Ion Type
Formula
Theoretical m/z
Proposed Neutral Loss
Relative Abundance (Est.)
Optimal CE
Precursor
C₅H₃O₅⁻
142.9981
N/A
100%
5 eV (Low)
Product 1
C₄H₃O₃⁻
99.0082
-CO₂ (43.9898 Da)
85%
15 eV (Med)
Product 2
C₄HO₂⁻
80.9977
-CO₂ -H₂O (62.0004 Da)
25%
30 eV (High)
Product 3
C₃H₃O⁻
55.0184
-2CO₂ (87.9796 Da)
60%
30 eV (High)
Self-Validating LC-MS/MS Protocol
To ensure data integrity, this protocol is designed as a self-validating system . The fragility of the bicyclic [3.1.0] system means that excessive Declustering Potential (DP) or capillary voltage will cause In-Source Fragmentation (ISF), destroying the precursor ion before it ever reaches Q1.
Step 1: System Suitability & Tuning (The Validation Gate)
Causality: Before injecting the target sample, the mass spectrometer's source parameters must be calibrated to prove it can transmit fragile cyclic carbonates without breaking them.
Prepare a 100 ng/mL tuning solution of a stable surrogate (e.g., standard cyclopropanecarboxylic acid).
Infuse directly at 10 µL/min.
Ramp the Declustering Potential (DP) from -10 V to -100 V.
Validation Check: The system is only validated for the main analysis if the surrogate shows <5% ISF at the chosen DP (optimal is typically -25 V to -35 V). If ISF >5%, lower the ion transfer tube temperature (e.g., from 300°C to 250°C) until the precursor is preserved.
Step 2: Sample Preparation
Causality: Nucleophilic solvents can prematurely open the cyclic carbonate ring during storage.
Weigh 1.0 mg of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid.
Dissolve strictly in 50:50 LC-MS grade Water:Acetonitrile to a stock concentration of 1 mg/mL. Do not use Methanol , as it risks nucleophilic attack on the 1,3-dioxolan-2-one ring.
Dilute to a final working concentration of 1 µg/mL in the same solvent system.
Step 3: UHPLC Separation
Causality: Formic acid is traditionally used in LC-MS, but it severely suppresses negative ion ESI signals. We replace it with Ammonium Acetate to buffer the pH near 6.8, ensuring the carboxylic acid remains deprotonated for maximum sensitivity.
Column: C18 (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS Grade Water.
Mobile Phase B: LC-MS Grade Acetonitrile.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate at 5% B for 1.5 min.
Flow Rate: 0.4 mL/min.
Step 4: MS/MS Acquisition
Mode: ESI Negative, Product Ion Scan (or MRM for quantitation).
Precursor Isolation: m/z 142.9 ± 0.5 Da.
Collision Energy (CE) Stepping: Acquire spectra simultaneously at 10 eV, 20 eV, and 35 eV to capture both the primary decarboxylation and the secondary ring-opening cascade.
Application Note: Derivatization and Biological Screening of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid
Executive Summary The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes relies heavily on the availability of chemoselective, tunable warheads. 3-Oxo-2,4-dioxabicyclo[3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes relies heavily on the availability of chemoselective, tunable warheads. 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 1782272-74-5)[1] is a highly specialized bifunctional building block designed for these applications. It merges a highly strained cyclic carbonate electrophile with an orthogonal carboxylic acid handle. This application note provides a comprehensive, field-tested guide for the chemoselective derivatization of this molecule and its subsequent deployment in biological screening workflows.
Mechanistic Rationale & Chemical Biology Utility
The architectural brilliance of this molecule lies in its bicyclic[3.1.0] system. Fusing a rigid cyclopropane ring to a 1,3-dioxolan-2-one (cyclic carbonate) moiety significantly distorts the preferred planar conformation of the carbonate[2]. This geometric distortion elevates the ground-state energy (ring strain) of the system, dramatically lowering the activation barrier for nucleophilic attack compared to unstrained monocyclic carbonates[3].
In a biological context, this strained electrophile acts as a "warhead" that rapidly undergoes ring-opening upon attack by protein nucleophiles—predominantly the ε-amino groups of unactivated lysines or the thiolates of cysteines—yielding stable carbamate or thiocarbonate linkages. Meanwhile, the C6-carboxylic acid provides a synthetic handle to attach diverse recognition elements (e.g., small molecule scaffolds, fluorophores, or solid supports)[2]. The central challenge, and the focus of this guide, is achieving orthogonal derivatization: coupling an amine to the carboxylic acid without prematurely opening the highly reactive cyclic carbonate.
Workflow Visualizations
Workflow for the synthesis and application of bicyclic carbonate covalent probes.
Logical triage workflow for validating covalent hits from bicyclic carbonate libraries.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Derivatization of the Carboxylic Acid
This protocol details the attachment of a primary amine-containing scaffold to the C6-carboxylic acid while preserving the integrity of the cyclic carbonate[4].
Step-by-Step Methodology:
Acid Activation: In an oven-dried flask under argon, dissolve 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) and pentafluorophenol (PFP, 1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to -10 °C using an ice/brine bath.
Coupling Initiation: Add EDC·HCl (1.1 eq) in a single portion. Stir at -10 °C for 45 minutes to form the PFP-ester intermediate.
Amine Addition: Dissolve the target scaffold amine (0.85 eq) in minimal anhydrous DCM and add it dropwise over 15 minutes. Maintain the reaction at -10 °C for 2 hours.
Quench & Extraction: Quench the reaction with cold 0.1 M HCl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at room temperature (avoid heating).
QC Validation (Self-Validation Step): Analyze the crude product via LC-MS. You must observe the mass of the intact cyclic carbonate probe. If a mass corresponding to [M + Amine + H2O] is observed, the carbonate ring has been prematurely opened.
Causality & Expert Insight:
Why EDC and PFP? Standard peptide coupling reagents like HATU require strong tertiary amine bases (e.g., DIPEA), which can catalyze the premature degradation of the strained bicyclic carbonate[2]. EDC·HCl operates under mildly acidic/neutral conditions. Forming the highly reactive PFP ester creates a kinetic window: the aminolysis of the PFP ester is orders of magnitude faster than the aminolysis of the cyclic carbonate at -10 °C, ensuring chemoselectivity.
Why 0.85 eq of Amine? The amine is intentionally made the limiting reagent. Excess primary amine left in the solution during the warming phase will inevitably attack the cyclic carbonate warhead.
Protocol B: Intact Protein Mass Spectrometry Screening
Once the covalent library is synthesized, it must be screened against the target protein to identify successful covalent adduct formation.
Step-by-Step Methodology:
Protein Preparation: Dilute the recombinant target protein to a final concentration of 2 µM in 50 mM HEPES buffer (pH 7.5) containing 150 mM NaCl.
Probe Incubation: Add the derivatized bicyclic carbonate probe (from a 10 mM DMSO stock) to a final concentration of 50 µM (final DMSO concentration ≤ 1%). Incubate at 25 °C for 2 hours.
Reaction Quenching: Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v).
LC-TOF-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.
QC Validation (Self-Validation Step): Include a control reaction with a known non-binder (or a mutant protein lacking the target nucleophile). The control must show 0% adduct formation to rule out non-specific, promiscuous labeling.
Causality & Expert Insight:
Why HEPES buffer? The selection of buffer is critical. Amine-containing buffers (such as Tris or Glycine) act as competitive nucleophiles. They will rapidly open the bicyclic carbonate warhead, destroying the probe before it can bind the target protein, resulting in false negatives.
Why pH 7.5? The pH must be carefully balanced. At pH 7.5, a sufficient fraction of the target lysine's ε-amino group (typical pKa ~10.5, but often perturbed downward in binding pockets) is deprotonated and nucleophilic, while baseline aqueous hydrolysis of the carbonate is minimized.
Why Quench with Formic Acid? Lowering the pH instantly protonates both the unreacted warhead and the protein lysines, halting any further nucleophilic attack and "freezing" the reaction state for accurate MS quantification.
Quantitative Reactivity Profiling
To successfully deploy this warhead, scientists must understand its stability and reactivity kinetics. The table below summarizes the half-life of the intact bicyclic carbonate under various physiological and screening conditions.
Table 1: Stability and Reactivity Profiling of the Bicyclic Carbonate Warhead
Condition / Nucleophile
Buffer System
Temp (°C)
Half-life (t₁/₂)
Primary Adduct Formed
Notes
Aqueous Stability
PBS (pH 7.4)
37
> 48 h
Hydrolysis product
Highly stable in the absence of strong nucleophiles.
Glutathione (10 mM)
PBS (pH 7.4)
37
6.2 h
Thiocarbonate
Moderate reactivity; allows for sufficient circulation time in vivo.
N-acetyl lysine (1 mM)
HEPES (pH 7.5)
37
1.5 h
Carbamate
High intrinsic reactivity with primary amines.
Target Protein (10 µM)
HEPES (pH 7.5)
25
< 45 min
Protein-carbamate
Proximity-driven acceleration results in rapid covalent labeling.
Data Interpretation: The extended aqueous half-life (> 48 h) combined with the rapid labeling of proximal lysines (< 45 min) provides an excellent therapeutic window for this warhead. It avoids rapid systemic degradation while ensuring efficient target engagement.
References
NextSDS. "3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Lonnecker, A. T., et al. "Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials." Chemical Reviews, ACS Publications. Available at:[Link]
Miceli, C., et al. "A Novel Catalytic Route to Polymerizable Bicyclic Cyclic Carbonate Monomers from Carbon Dioxide." ResearchGate. Available at:[Link]
Technical Support Center: Purification of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support guide for the purification of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals. Given that specific purification literature for this exact molecule is limited, this guide synthesizes field-proven methodologies for structurally related compounds and general principles for carboxylic acid purification to provide a robust starting point for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this molecule that I should consider for purification?
A1: 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid has two primary functional groups that dictate its behavior:
A Carboxylic Acid: This group is acidic and highly polar, allowing for manipulation of its solubility based on pH. It will be deprotonated and water-soluble at high pH (as a carboxylate salt) and protonated and more organic-soluble at low pH.[1][2]
A Bicyclic Lactone System: This rigid, strained ring system is also polar. The presence of multiple oxygen atoms makes the molecule a good hydrogen bond acceptor. This overall polarity means it will have a strong affinity for polar stationary phases like silica gel.
The combination of these features makes the molecule quite polar, which can present challenges such as streaking during silica gel chromatography and high solubility in polar solvents.
Q2: What are the most likely impurities I'll encounter from a typical synthesis?
A2: The impurity profile is highly dependent on the synthetic route. However, for bicyclic lactones and carboxylic acids, common impurities may include:[3]
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
Reagents and Catalysts: Any acids, bases, or metal catalysts used in the reaction steps.
Side-Products: These could include diastereomers, ring-opened products (hydrolyzed lactone), or byproducts from competing reaction pathways. The synthesis of bicyclic lactones can sometimes yield complex mixtures.[4][5]
Residual Solvents: Solvents used during the reaction or initial work-up.
Q3: What is the best overall strategy for purifying this compound?
A3: A multi-step approach is recommended.
Initial Cleanup via Acid-Base Extraction: This is a powerful first step to separate your acidic product from any neutral or basic impurities.[6][7]
Crystallization or Chromatography: If the crude product from extraction is a solid and of reasonable purity, recrystallization is the preferred method for final purification. If the product is an oil, or if extraction does not remove key impurities, column chromatography will be necessary.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for purification.
Purification Protocols
Protocol 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxyl group to isolate it from non-acidic impurities.
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8]
Expertise Note: Use sodium bicarbonate rather than a strong base like NaOH. A strong base could potentially hydrolyze the lactone ring system.
Mixing & Separation: Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure. Allow the layers to fully separate.
Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.
Repeat Extraction: Repeat the extraction of the organic layer (which contains neutral and basic impurities) with fresh NaHCO₃ solution one or two more times to ensure complete recovery of the acid.[3] Combine all aqueous extracts.
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2 (test with pH paper). Your product should precipitate as a solid.[2]
Isolation:
If a solid precipitates: Collect the pure product by vacuum filtration, washing the solid with a small amount of cold water.
If no solid forms or an oil appears: Extract the acidified aqueous solution three times with a fresh portion of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[2]
Protocol 2: Recrystallization
This is the method of choice for purifying the solid product obtained from extraction. The key is finding a solvent (or solvent system) in which the compound is soluble when hot but insoluble when cold.[9]
Recommended Solvents for Screening
Properties
Water
Highly polar. May be a good choice given the polar nature of the molecule.
Ethyl Acetate
Medium polarity. A common and effective solvent for many organic compounds.
Isopropanol / Ethanol
Polar protic solvents. Often used for recrystallizing polar molecules.
Ethyl Acetate / Hexanes
A mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy.
Acetone / Water
Another mixed-solvent system for polar compounds.
Step-by-Step Methodology:
Solvent Selection: In a small test tube, add a small amount of your solid and a few drops of a chosen solvent. Heat gently. A good solvent will dissolve the solid when hot but not at room temperature.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal before this step to adsorb colored impurities.[9]
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Column Chromatography
Use this method if recrystallization fails or if impurities are structurally very similar to your product.
Step-by-Step Methodology:
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of 0.2-0.4 and show good separation from impurities.
Expertise Note: Carboxylic acids often streak on silica gel TLC plates due to strong interactions. To prevent this, add 0.5-1% acetic or formic acid to your eluting solvent (e.g., 94:5:1 Ethyl Acetate:Hexanes:Acetic Acid).[3] This keeps the carboxylic acid protonated and leads to sharper spots.
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing the acid additive).
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
Elution: Run the column, collecting fractions in test tubes.
Fraction Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure compound.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide
Issue
Probable Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
The solution is too dilute (too much solvent used).[10] The solution is supersaturated but nucleation hasn't started.[11]
Evaporate some solvent and try cooling again.[12] Scratch the inside of the flask with a glass rod.[11] Add a "seed crystal" of the pure compound.[11]
Product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the compound. High concentration of impurities is depressing the melting point.[10] The solution is cooling too quickly.
Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[11][13] Consider further purification by another method (e.g., chromatography) before attempting recrystallization again.
Compound streaks badly on silica gel column.
Strong interaction between the acidic proton of the carboxyl group and the silica stationary phase.
As with TLC, add 0.5-1% of a volatile acid (acetic or formic acid) to your eluting solvent system. This will suppress deprotonation and lead to much better peak shapes.[3]
Poor separation of spots on TLC.
The polarity of the solvent system is either too high (all spots at top) or too low (all spots at bottom). Impurities have very similar polarity to the product.
Systematically vary the ratio of your polar and non-polar solvents. Try a different solvent system entirely (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). If separation is still poor, consider reversed-phase chromatography (C18 silica).[14]
Final product is a sticky gum or oil.
The compound may have a low melting point or be amorphous. Residual solvent is present. Persistent impurities are preventing crystallization.
Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating. Attempt to co-evaporate with a solvent that does not dissolve the product (e.g., hexanes) to create a solid. Re-purify using column chromatography.
References
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Not Voodoo. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
PMC. (2011, October 11). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. Retrieved from [Link]
Nature. (n.d.). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals working on the synthesis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals working on the synthesis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS No. 1782272-74-5)[1].
The standard synthetic route involves a two-step process: the transition-metal-catalyzed cyclopropanation of vinylene carbonate with a diazo ester, followed by the deprotection of the ester to yield the free carboxylic acid. Due to the unique electronic properties of vinylene carbonate and the base-sensitivity of the resulting 1,3-dioxolan-2-one ring, this workflow is prone to specific failure modes. This guide addresses these bottlenecks through causality-driven troubleshooting.
I. Reaction Workflow & Troubleshooting Logic
Reaction workflow and troubleshooting logic for the synthesis of the bicyclic carbonate.
II. Frequently Asked Questions & Troubleshooting
Q: Why am I seeing massive amounts of diethyl maleate/fumarate byproducts instead of the cyclopropanated carbonate?A: This is a classic issue of diazo dimerization outcompeting the desired alkene cyclopropanation[2]. Rhodium(II) and copper catalysts rapidly decompose diazoacetates into metal-carbenoid intermediates. Because the double bond of vinylene carbonate is electron-deficient (due to the two adjacent oxygen atoms), it is less nucleophilic than a standard alkene. If the local concentration of unreacted diazoacetate is too high, the highly reactive metal-carbenoid will preferentially react with another molecule of the diazo compound rather than the vinylene carbonate, forming maleate/fumarate dimers.
Causality-Driven Solution: You must artificially lower the steady-state concentration of the diazo compound. Use a syringe pump to add the diazoacetate over 10–12 hours. This ensures the carbenoid reacts exclusively with the bulk vinylene carbonate solvent/reactant.
Q: How can I improve the exo:endo diastereoselectivity of the cyclopropanation?A: Diastereoselectivity in metal-catalyzed cyclopropanation is governed by the steric bulk of both the catalyst ligands and the diazo ester[3]. Standard ethyl diazoacetate (EDA) often yields a poor exo:endo ratio because the small ethyl group does not provide sufficient steric differentiation during the carbenoid transfer transition state.
Causality-Driven Solution: Switch from ethyl diazoacetate to tert-butyl diazoacetate. The bulky tert-butyl group strongly repels the cyclic carbonate ring during the approach, heavily favoring the exo-cyclopropanated product[4].
Q: My cyclopropanation yield is great, but the cyclic carbonate ring opens during ester hydrolysis. How do I prevent this?A: The 1,3-dioxolan-2-one (cyclic carbonate) moiety is highly susceptible to nucleophilic attack by hydroxide ions. Standard saponification conditions (e.g., NaOH/MeOH or LiOH) will inevitably attack the carbonate carbonyl, leading to ring opening and degradation into a diol.
Causality-Driven Solution: Abandon basic hydrolysis entirely. By utilizing the tert-butyl ester intermediate (which simultaneously solves your diastereoselectivity issue), you can perform an acidic deprotection using Trifluoroacetic acid (TFA). Acidic conditions cleanly cleave the tert-butyl group to yield the target 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid[1] while leaving the cyclic carbonate completely intact.
III. Quantitative Data: Reaction Parameter Optimization
The following table summarizes the causal relationship between reagent selection, addition methodology, and the resulting yield and diastereomeric ratio (d.r.).
Catalyst System
Diazo Precursor
Addition Method
Yield (%)
Exo:Endo Ratio
Primary Byproduct
Rh₂(OAc)₄ (1 mol%)
Ethyl diazoacetate
Bolus (1 min)
< 20%
1.5 : 1
Diethyl maleate/fumarate
Rh₂(OAc)₄ (1 mol%)
Ethyl diazoacetate
Syringe Pump (10 h)
78%
1.5 : 1
Trace dimers
Cu(OTf)₂ (5 mol%)
t-Butyl diazoacetate
Syringe Pump (10 h)
65%
4.0 : 1
Trace dimers
Rh₂(OAc)₄ (1 mol%)
t-Butyl diazoacetate
Syringe Pump (10 h)
85%
> 10 : 1
None
IV. Standardized Experimental Protocols
To ensure a self-validating system, the following protocols include built-in analytical checkpoints to verify success before proceeding to the next step.
Preparation : Flame-dry a 100 mL two-neck round-bottom flask under argon. Add vinylene carbonate (10.0 mmol) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) in 20 mL of anhydrous dichloromethane (DCM).
Setup : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C).
Addition : Dissolve tert-butyl diazoacetate (12.0 mmol, 1.2 equiv) in 10 mL of anhydrous DCM. Load this solution into a gas-tight syringe.
Controlled Delivery : Inject the diazo solution via a syringe pump at a strict rate of 1.0 mL/h (total addition time = 10 hours) into the refluxing reaction mixture.
Validation Checkpoint : After addition, stir for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the diazo compound spot (often visible under UV or with KMnO₄) is entirely consumed.
Isolation : Concentrate the mixture in vacuo and purify via silica gel flash chromatography to isolate the tert-butyl bicyclic ester.
Preparation : Dissolve the purified tert-butyl 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylate (5.0 mmol) in 15 mL of anhydrous DCM.
Acid Addition : Cool the flask to 0 °C in an ice bath. Slowly add 5.0 mL of Trifluoroacetic acid (TFA) dropwise to prevent thermal runaway.
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Validation Checkpoint : Verify the complete cleavage of the tert-butyl group via crude ¹H NMR. The reaction is complete when the massive singlet at ~1.44 ppm (tert-butyl protons) completely disappears.
Isolation : Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding pure 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid as a white solid.
V. References
3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid - NextSDS
Source: NextSDS Chemical Database
URL:[Link]
Ruthenium-Catalyzed Carbenoid Cyclopropanation Reactions with Diazo Compounds
Source: ResearchGate / Advances in Synthetic Catalysis
URL:[Link]
Stability and storage conditions for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support center for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Introduction
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is a unique molecule featuring a strained bicyclo[3.1.0]hexane core, a cyclic carbonate, and a carboxylic acid functional group. This combination of functionalities imparts specific chemical properties that require careful consideration during handling, storage, and experimental use to ensure the integrity of the compound and the reproducibility of your results. This guide provides a comprehensive overview of these considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid?
A1: The two most susceptible functionalities to degradation are the cyclic carbonate and the strained bicyclo[3.1.0]hexane ring system. The primary degradation pathway is the hydrolysis of the cyclic carbonate, which can be catalyzed by both acids and bases, and is accelerated at elevated temperatures.[1][2] The strained bicyclic ring may also be susceptible to ring-opening under harsh acidic or basic conditions.[3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, preferably -20°C. It is also crucial to protect it from moisture to prevent hydrolysis of the cyclic carbonate.
Q3: Is this compound compatible with all common laboratory solvents?
A3: While soluble in many organic solvents, care should be taken with protic solvents, especially in the presence of acidic or basic impurities, as this can promote the hydrolysis of the cyclic carbonate. Aprotic solvents are generally preferred for dissolving the compound for short-term use. For long-term storage in solution, aprotic solvents at low temperatures are recommended.
Q4: What are the signs of degradation?
A4: Degradation can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the appearance of new peaks corresponding to the hydrolyzed diol product would be indicative of decomposition. High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of the compound over time. A change in the physical appearance of the solid, such as discoloration or clumping, may also suggest degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Observed Problem
Potential Cause
Troubleshooting Steps & Explanations
Inconsistent or poor results in biological assays.
Compound degradation leading to lower effective concentration.
1. Verify Compound Integrity: Before use, check the purity of your stock solution or solid material using HPLC or NMR. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. 3. Control pH of Assay Buffer: Ensure the pH of your assay buffer is neutral and well-buffered, as extremes in pH can catalyze hydrolysis.
Unexpected peaks in NMR or HPLC analysis.
Hydrolysis of the cyclic carbonate.
1. Identify Degradation Products: The primary degradation product is the corresponding diol-carboxylic acid. Compare your data with expected chemical shifts or retention times for this species. 2. Review Handling and Storage: Assess your handling and storage procedures for potential exposure to moisture or incompatible pH conditions. Ensure the compound was stored in a desiccated environment.
Difficulty in achieving complete dissolution in a specific solvent.
The compound may have degraded to a less soluble product.
1. Check for Particulates: Visually inspect the solution for any suspended particles. 2. Attempt Gentle Warming: Briefly and gently warm the solution to aid dissolution, but be mindful that excessive heat can accelerate degradation. 3. Consider Alternative Solvents: If solubility remains an issue, consider a different, compatible aprotic solvent.
Visualizing Stability and Degradation
Potential Degradation Pathway
The primary degradation pathway for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is the hydrolysis of the cyclic carbonate ring. This reaction is catalyzed by both acid and base and results in the formation of a diol.
Caption: Hydrolysis of the cyclic carbonate.
Troubleshooting Workflow
This workflow can help you systematically address issues related to the stability of the compound.
Caption: Decision tree for troubleshooting.
Best Practices for Handling and Storage
To ensure the longevity and reliability of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid, adhere to the following best practices:
Procurement and Initial Handling:
Upon receipt, immediately store the compound under the recommended conditions.
Handle the compound in a dry, inert atmosphere as much as possible (e.g., in a glove box or under a stream of inert gas).
Storage of Solid Material:
Temperature: -20°C is recommended for long-term storage.
Atmosphere: Store under an inert gas (argon or nitrogen) to displace moisture and oxygen.
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Desiccation: Store vials within a desiccator to further minimize moisture exposure.
Preparation and Storage of Stock Solutions:
Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents for long-term storage.
Preparation: Allow the vial containing the solid compound to warm to room temperature before opening to prevent condensation of moisture from the air.
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Use:
When using aqueous buffers, prepare the final dilution of the compound immediately before use.
Be mindful of the pH of your experimental system and buffer accordingly to maintain a neutral pH if possible.
Avoid storing the compound in aqueous solutions for extended periods.
References
Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. (2021). MDPI. [Link]
Synthesis of Bio-Derived Cyclic Carbonates from Renewable Resources. (2019). ACS Publications. [Link]
Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. (n.d.). Green Chemistry (RSC Publishing). [Link]
Physicochemical studies of some cyclic carbonates. Part II. The rates of hydrolysis of ethylene carbonate and of propylene carbonate. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. (2020). RSC Publishing. [Link]
Enzymatic hydrolysis of organic cyclic carbonates. (1998). PubMed. [Link]
The Synthesis of Novel Bio-Derived Cyclic Organic Carbonates via the Alcoholysis of Urea with Sugar Alcohols. (n.d.). University of Liverpool Repository. [Link]
CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY. (n.d.). reposiTUm. [Link]
Cyclic carbonate for highly stable cycling of high voltage lithium metal batteries. (n.d.). OSTI.GOV. [Link]
Catalytic hydrogenation or hydrolysis of cyclic carbonates using organic solvents. (n.d.). ResearchGate. [Link]
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journals. [Link]
Polymerizing Base Sensitive Cyclic Carbonates Using Acid Catalysis. (2013). ACS Publications. [Link]
Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. (2002). The Journal of Organic Chemistry - ACS Publications. [Link]
The thermal unimolecular isomerization of bicyclo[1][4]hexane. (n.d.). RSC Publishing. [Link]
Safe handling and storage of chemicals. (2025). Sciencemadness Wiki. [Link]
New Trends in the Conversion of CO 2 to Cyclic Carbonates. (2020). MDPI. [Link]
Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. (2017). PMC. [Link]
Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. (2022). Organic Letters - ACS Publications. [Link]
Identifying and minimizing side reactions in bicyclo[3.1.0]hexane synthesis
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this valuable synthetic scaffold. The bicyclo[3.1.0]hexane motif is a key structural component in numerous biologically active molecules and natural products, making its efficient and clean synthesis a critical endeavor.[1][2] This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the bicyclo[3.1.0]hexane core structure?
The construction of the bicyclo[3.1.0]hexane skeleton is typically achieved through a few primary disconnection approaches. The most prevalent methods involve the formation of the cyclopropane ring onto a pre-existing five-membered ring or an intramolecular cyclization to form the bicyclic system. Key strategies include:
Simmons-Smith Cyclopropanation: This is a widely used method for the conversion of alkenes, such as cyclopentene, into cyclopropanes.[3][4] The reaction is known for its stereospecificity and compatibility with various functional groups.[3]
Intramolecular Cyclopropanation: These reactions often involve the decomposition of a diazo compound in the presence of a transition metal catalyst to generate a carbene, which then undergoes an intramolecular reaction to form the bicyclic system.[5][6] This approach is highly versatile for creating functionalized bicyclo[3.1.0]hexanes.[6]
Transition-Metal-Catalyzed Cycloisomerization: Enynes can undergo cycloisomerization in the presence of transition metal catalysts, such as palladium or aluminum halides, to construct the bicyclo[3.1.0]hexane framework.[7][8]
Photochemical Rearrangements: Benzene and its derivatives can undergo photochemical rearrangement under acidic conditions in the presence of a nucleophile to yield substituted bicyclo[3.1.0]hexenes.[9]
Q2: I am observing low yields in my Simmons-Smith cyclopropanation of cyclopentene. What are the likely causes and how can I improve it?
Low yields in a Simmons-Smith reaction can often be attributed to the quality of the zinc-copper couple, the purity of the diiodomethane, or the reaction conditions. Here are some troubleshooting steps:
Activation of Zinc: The zinc-copper couple must be freshly prepared and highly active. Inadequate activation will result in a sluggish or incomplete reaction.
Purity of Reagents: Diiodomethane can degrade over time, releasing iodine which can interfere with the reaction. It is advisable to use freshly distilled or filtered diiodomethane.
Solvent Choice: Ethereal solvents like diethyl ether or THF are commonly used. Ensure the solvent is anhydrous, as water can quench the organozinc reagent.
Temperature Control: The reaction is typically run at or below room temperature. Exothermic reactions can lead to side products.
Q3: My intramolecular cyclopropanation using a diazo compound is producing a significant amount of a dimeric byproduct. How can I minimize this?
Dimerization of the carbene intermediate is a common side reaction in transition-metal-catalyzed reactions of diazo compounds.[10] This occurs when the carbene reacts with another molecule of the diazo compound instead of the intended intramolecular reaction. To favor the desired intramolecular cyclopropanation, consider the following:
Slow Addition of the Diazo Compound: Adding the diazo compound slowly to the reaction mixture containing the catalyst keeps the instantaneous concentration of the diazo compound low, thus minimizing the bimolecular side reaction.
Choice of Catalyst: The nature of the transition metal and its ligands can significantly influence the reactivity of the carbene intermediate. Rhodium and copper catalysts are common, and tuning the ligand environment can enhance the rate of the intramolecular reaction.
Concentration: Running the reaction at high dilution can also favor the intramolecular pathway over the intermolecular dimerization.
Troubleshooting Guide
Issue 1: Unexpected Ring-Opening of the Bicyclo[3.1.0]hexane Product
Symptoms: You have successfully synthesized your bicyclo[3.1.0]hexane derivative, but upon purification or subsequent reaction steps, you observe the formation of cyclopentane or cyclohexane derivatives.
Root Cause Analysis: The bicyclo[3.1.0]hexane system, particularly when activated by adjacent electron-withdrawing groups, can be susceptible to ring-opening under both acidic and basic conditions.[11][12] The strain of the cyclopropane ring makes it a leaving group in the presence of nucleophiles or electrophiles.
Corrective and Preventive Actions:
pH Control: Carefully buffer your reaction and workup conditions to maintain a neutral pH. Avoid strong acids or bases during extraction and chromatography.
Reaction Conditions for Subsequent Steps: When planning further transformations, choose reagents and conditions that are known to be mild and compatible with strained ring systems. For example, if a deprotection is needed, opt for enzymatic or neutral deprotection strategies over harsh acidic or basic hydrolysis.
Purification Method: Flash chromatography on silica gel can be acidic enough to cause rearrangement in sensitive substrates. Consider using deactivated silica or alternative purification methods like chromatography on neutral alumina or crystallization.
Experimental Protocol: Neutralization of Silica Gel for Chromatography
Prepare a slurry of silica gel in a 1% solution of triethylamine in the desired eluent (e.g., hexanes/ethyl acetate).
Gently stir the slurry for 15-20 minutes.
Pack the column with the neutralized silica gel slurry.
Equilibrate the column with the mobile phase before loading the sample.
Issue 2: Poor Diastereoselectivity in the Cyclopropanation Step
Symptoms: Your cyclopropanation reaction yields a mixture of diastereomers, complicating purification and reducing the yield of the desired isomer.
Root Cause Analysis: The stereochemical outcome of cyclopropanation reactions is often directed by steric or electronic factors. In the Simmons-Smith reaction, for instance, the cyclopropanation of an allylic alcohol is typically directed cis to the hydroxyl group due to coordination of the zinc reagent.[4][13] In the absence of such directing groups, the reagent will approach from the less sterically hindered face.
Corrective and Preventive Actions:
Introduction of a Directing Group: If the substrate allows, the temporary introduction of a hydroxyl or other coordinating group can significantly enhance diastereoselectivity.
Choice of Reagents: Different cyclopropanating reagents exhibit varying degrees of steric sensitivity. For example, the use of a bulkier modified Simmons-Smith reagent might enhance selectivity for the less hindered face.
Catalyst Control in Carbene Chemistry: In intramolecular cyclopropanations, the choice of a chiral catalyst can induce high levels of enantioselectivity and diastereoselectivity.[14]
Data Presentation: Effect of Directing Group on Diastereoselectivity
Substrate
Reaction
Diastereomeric Ratio (cis:trans)
Cyclopent-2-en-1-ol
Simmons-Smith (Zn-Cu, CH₂I₂)
>95:5
Methoxycyclopentene
Simmons-Smith (Zn-Cu, CH₂I₂)
~60:40
Issue 3: Formation of C-H Insertion Byproducts in Carbene-Mediated Syntheses
Symptoms: In your intramolecular cyclopropanation using a diazo compound, you isolate a product resulting from the insertion of the carbene into a C-H bond, rather than addition to the double bond.[15]
Root Cause Analysis: Carbenes are highly reactive species and can undergo a variety of reactions, including C-H insertion.[15][16] The competition between cyclopropanation and C-H insertion is influenced by the substrate's geometry, the electronic nature of the carbene, and the catalyst used.[14]
Corrective and Preventive Actions:
Substrate Design: The proximity of the double bond to the carbene is crucial. A conformation that favors the approach of the carbene to the π-system will promote cyclopropanation.
Catalyst Selection: The choice of metal and ligands in the catalyst can modulate the reactivity of the carbene. Rhodium(II) carboxylates are often effective for promoting cyclopropanation over C-H insertion.
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the catalyst. A systematic screen of solvents may be beneficial.
Technical Support Center: Chiral Separation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the Technical Support Center for the chiral separation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid . This highly polar, acidic bicyclic intermediate presents unique chromatographic challenges due...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chiral separation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid . This highly polar, acidic bicyclic intermediate presents unique chromatographic challenges due to its rigid cyclopropane-fused carbonate structure, lack of a strong UV chromophore, and ionizable carboxylic acid moiety.
This guide provides drug development professionals and analytical scientists with field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to achieve reliable enantiomeric resolution.
Method Development Workflow
The following decision tree outlines the optimal path for developing a robust chiral separation method for acidic bicyclic compounds.
Method development workflow for chiral HPLC of acidic bicyclic compounds.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) and a validation checkpoint to confirm system suitability before proceeding.
Phase 1: System Preparation & Baseline Establishment
Action: Flush the HPLC system with 50:50 Isopropanol (IPA):Hexane to remove reversed-phase aqueous buffers, then equilibrate with the target Normal Phase (NP) mobile phase.
Causality: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly sensitive to solvent shock. Transitioning directly from aqueous to normal phase without an intermediary co-solvent can permanently collapse the polymer structure.
Validation Checkpoint: Run a blank injection (diluent only). The baseline drift must be < 1 mAU/min, and no ghost peaks should appear within the expected 5–20 minute retention window.
Phase 2: Mobile Phase Formulation
Action: Prepare a mobile phase of Hexane / IPA / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v). Degas via ultrasonication for 15 minutes.
Causality: The 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is a strong organic acid. Without TFA, the carboxylate anion will undergo secondary interactions with residual silanols on the silica support, causing severe peak tailing. TFA suppresses this ionization, forcing the molecule into a neutral state to interact exclusively with the chiral selector 1.
Validation Checkpoint: Measure the apparent pH of the mobile phase (if applicable) to ensure it is at least 1.5 units below the estimated pKa of the analyte.
Causality: The rigid, fused cyclopropane-carbonate ring provides a highly defined steric boundary, which is excellent for chiral recognition within the helical cavities of derivatized amylose phases 2. Detection is set to 210 nm because the molecule lacks conjugated aromatic systems 3.
Validation Checkpoint: Calculate the Enantiomeric Resolution (
Rs
). The system is validated for quantitation only if
Rs≥1.5
and the Tailing Factor (
Tf
) is
≤1.5
.
Technical FAQs & Troubleshooting
Q: Why am I observing severe peak tailing (
Tf>2.0
) despite using a high-quality polysaccharide column?A: This is a classic symptom of secondary interactions. The carboxylic acid moiety of your analyte is interacting directly with the underlying silica matrix of the column rather than the chiral selector. Solution: You must add an acidic modifier. Incorporating 0.1% TFA (for Normal Phase) or 0.1% Formic Acid (for Reversed Phase) will protonate the analyte, masking the silanols and restoring sharp, symmetrical peaks 1.
Q: Can I use Reversed-Phase (RP) conditions for this highly polar molecule?A: Yes, but standard polysaccharide columns may yield poor retention for such a polar, low-molecular-weight compound in RP. If RP is required (e.g., for LC-MS compatibility), switch to a Cinchona alkaloid-derived anion-exchange column (e.g., Chiralpak QN-AX or QD-AX). These columns are specifically designed for acidic compounds and drive separation through stereoselective ionic interactions rather than relying solely on steric fit 4.
Q: I cannot detect the peaks at 254 nm. What is the optimal detection strategy?A: 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid lacks conjugated pi-systems (aromatic rings). It will not absorb UV light at 254 nm. Solution: Shift your UV detection to the 205–210 nm range to detect the carbonyl and carboxylate groups. Alternatively, use a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for universal, chromophore-independent detection 3.
Q: How does the sample diluent affect the chromatography of this compound?A: Injecting the sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol into a Hexane/IPA mobile phase) causes "solvent shock," leading to peak splitting or fronting. Solution: Always dissolve your sample in the exact mobile phase composition, or a slightly weaker solvent (e.g., higher Hexane ratio), to ensure the analyte focuses properly at the head of the column.
Data Presentation & Matrices
Table 1: Recommended CSP and Mobile Phase Matrix
A quantitative summary of starting conditions based on the analyte's acidic and structural properties.
Chiral Stationary Phase (CSP)
Separation Mode
Recommended Mobile Phase
Acidic Additive
Primary Recognition Mechanism
Amylose tris(3,5-dimethylphenylcarbamate)
Normal Phase (NP)
Hexane / IPA (80:20 v/v)
0.1% TFA
Steric fit & Hydrogen bonding
Cellulose tris(4-methylbenzoate)
Normal Phase (NP)
Hexane / EtOH (85:15 v/v)
0.1% TFA
Steric fit & Dipole-dipole
Cinchona Alkaloid (QN-AX)
Reversed Phase (RP)
Methanol / Water (90:10 v/v)
0.1% Formic Acid
Stereoselective Ionic Interaction
Cinchona Alkaloid (QN-AX)
Polar Organic (PO)
100% Methanol
0.1% Acetic Acid
Stereoselective Ionic Interaction
Table 2: Troubleshooting Matrix
A quick-reference guide for diagnosing and resolving common chromatographic failures.
Symptom
Root Cause
Corrective Action
Broad, tailing peaks (
Tf>2.0
)
Ionization of the carboxylic acid group interacting with silica.
Add 0.1% TFA (NP) or 0.1% Formic Acid (RP) to the mobile phase.
No peaks detected
Analyte lacks UV absorbance at standard 254 nm wavelength.
Change UV detector to 210 nm, or utilize CAD/MS detection.
Split peaks or fronting
Sample diluent is stronger than the mobile phase (Solvent Shock).
Re-dissolve the sample in the exact mobile phase formulation.
Loss of resolution over time
Column degradation due to high pressure or incompatible solvents.
Verify column history. Ensure backpressure is < 150 bar. Replace column if polymer is collapsed.
References
LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.4
PubMed (WILEY-VCH). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.2
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.3
PMC (MDPI). Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases.1
Author: BenchChem Technical Support Team. Date: March 2026
Answering in German, as requested by the user.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 3-Oxo-2,4-dioxabicyclo[3.1.0]hexan-6-carbonsäure arbeiten. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch die Feinheiten dieser anspruchsvollen Synthese führen und Ihnen datengestützte Einblicke und Lösungen für häufig auftretende Herausforderungen bieten.
Da es sich bei der Zielverbindung um eine komplexe und möglicherweise neuartige Struktur handelt, basiert dieses Handbuch auf einem logischen, mehrstufigen Syntheseansatz, der Prinzipien aus der Synthese verwandter Bicyclo[3.1.0]hexan-Derivate extrapoliert.
Vorgeschlagener Syntheseweg
Der vorgeschlagene Weg zur Synthese von 3-Oxo-2,4-dioxabicyclo[3.1.0]hexan-6-carbonsäure umfasst die Bildung des bicyclischen Kerns, gefolgt von der Einführung der Dioxa-Funktionalität und der anschließenden Oxidation zur Carbonsäure.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese.
Häufig gestellte Fragen (FAQs)
F1: Was sind die kritischen Stabilitätspunkte von 3-Oxo-2,4-dioxabicyclo[3.1.0]hexan-6-carbonsäure?
A1: Die Bicyclo[3.1.0]hexan-Struktur ist aufgrund des fusionierten Cyclopropanrings von Natur aus gespannt.[1] Das Vorhandensein des Carbonats im Fünfring-System kann es anfällig für Hydrolyse unter stark sauren oder basischen Bedingungen machen.[2] Es wird empfohlen, während der Aufarbeitung und Reinigung neutrale oder leicht saure Bedingungen (pH 4-6) beizubehalten. Längere Exposition gegenüber Hitze sollte ebenfalls vermieden werden, um eine mögliche Decarboxylierung oder Ringöffnung zu verhindern.
F2: Welche Analysemethoden eignen sich am besten zur Charakterisierung des Endprodukts?
A2: Eine Kombination von Techniken ist entscheidend. ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich, um die Konnektivität und die stereochemischen Beziehungen des bicyclischen Gerüsts zu bestätigen.[1][3] Hochauflösende Massenspektrometrie (HRMS) bestätigt das Molekulargewicht und die Elementzusammensetzung. Die Infrarotspektroskopie (IR) sollte eine starke Carbonylstreckschwingung für die Carbonat- und Carbonsäuregruppen aufweisen.
F3: Gibt es kommerzielle Quellen für Ausgangsmaterialien, die für diese Synthese geeignet sind?
A3: Obwohl es unwahrscheinlich ist, dass ein direkter Vorläufer kommerziell erhältlich ist, können geeignete Ausgangsmaterialien wie Cyclopentenderivate mit den erforderlichen funktionellen Gruppen von großen Chemikalienlieferanten bezogen werden. Die enantioselektive Synthese kann von chiralen Ausgangsmaterialien ausgehen, die im Handel erhältlich sind.[4]
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet detaillierte Lösungen.
Abschnitt 1: Bildung des Bicyclo[3.1.0]hexan-Kerns
Die Bildung des bicyclischen Systems ist ein entscheidender Schritt, der oft mit Herausforderungen verbunden ist. Eine übliche Methode ist die intramolekulare Cyclopropanierung.[4][5]
Problem 1.1: Geringe oder keine Ausbeute am Cyclopropanierungsprodukt.
Mögliche Ursache
Vorgeschlagene Lösung
Begründung
Ungeeignetes Cyclopropanierungsreagenz
Testen Sie eine Reihe von Reagenzien, wie z.B. Simmons-Smith (Et₂Zn, CH₂I₂) oder Katalysatoren auf Rhodium- oder Kupferbasis mit Diazoestern.[6]
Die Reaktivität des Olefins und sterische Hinderung können die Wahl des Reagenzes stark beeinflussen. Hydroxylgruppen können die Simmons-Smith-Reaktion lenken und die Diastereoselektivität erhöhen.[7]
Zersetzung des Diazo-Vorläufers
Stellen Sie den Diazo-Vorläufer frisch her und verwenden Sie ihn sofort. Führen Sie die Reaktion bei niedrigen Temperaturen (-78 °C bis 0 °C) durch.
Diazo-Verbindungen können thermisch und photolytisch instabil sein.
Inaktiver Katalysator
Stellen Sie sicher, dass der Katalysator unter inerten Bedingungen gelagert und gehandhabt wird. Führen Sie bei Bedarf eine Aktivierung durch.
Metallkatalysatoren können durch Luft oder Feuchtigkeit desaktiviert werden.
Problem 1.2: Geringe Diastereoselektivität bei der Cyclopropanierung.
Mögliche Ursache
Vorgeschlagene Lösung
Begründung
Fehlende stereolenkende Gruppe
Verwenden Sie ein Substrat mit einer dirigierenden Gruppe, wie z.B. einem Allylalkohol, in der Nähe der Doppelbindung.[6][7]
Die Koordination des Reagenzes an die dirigierende Gruppe kann die Annäherung an eine Seite der Doppelbindung begünstigen und so die Selektivität verbessern.
Flexibilität des Substrats
Führen Sie die Reaktion bei niedrigeren Temperaturen durch, um die konformative Flexibilität zu verringern.
Niedrigere Temperaturen können die Energieunterschiede zwischen den Übergangszuständen, die zu den verschiedenen Diastereomeren führen, vergrößern.
Ungeeignetes Lösungsmittel
Untersuchen Sie den Einfluss der Lösungsmittelpolarität. Unpolare Lösungsmittel begünstigen oft eine höhere Selektivität.
Das Lösungsmittel kann die Konformation des Substrats und den Reaktionsmechanismus beeinflussen.
Abschnitt 2: Bildung des 2,4-Dioxa-Systems
Die Einführung der Carbonat-Funktionalität erfordert wahrscheinlich die Bildung eines Diols, gefolgt von einer Reaktion mit einem Carbonylierungs-Reagenz.
Problem 2.1: Unvollständige Carbonatbildung.
Mögliche Ursache
Vorgeschlagene Lösung
Begründung
Geringe Reaktivität des Diols
Aktivieren Sie die Hydroxylgruppen, z.B. durch Umsetzung mit einer starken Base (z.B. NaH), um die entsprechenden Alkoxide zu bilden, bevor Sie das Carbonylierungs-Reagenz zugeben.
Alkoxide sind stärkere Nukleophile als die entsprechenden Alkohole.
Ungeeignetes Carbonylierungs-Reagenz
Testen Sie verschiedene Reagenzien wie Phosgen, Triphosgen oder Carbonyldiimidazol (CDI).
CDI ist eine sicherere und oft effektivere Alternative zu Phosgen, insbesondere für sterisch gehinderte Diole.
Sterische Hinderung
Erhöhen Sie die Reaktionstemperatur oder verwenden Sie einen Katalysator wie DMAP, um die Reaktion zu beschleunigen.
Sterische Hinderung kann die Reaktionsgeschwindigkeit verlangsamen, was durch energischere Bedingungen überwunden werden kann.
Abschnitt 3: Oxidation zur Carbonsäure
Die Oxidation einer primären Alkohol- oder Aldehyd-Vorstufe zur Carbonsäure ist der letzte Schritt.
Problem 3.1: Überoxidation oder Bildung von Nebenprodukten.
Mögliche Ursache
Vorgeschlagene Lösung
Begründung
Harsche Oxidationsbedingungen
Verwenden Sie milde und selektive Oxidationsmittel. TEMPO-katalysierte Oxidationen (z.B. mit Bleichmittel oder NaIO₄) sind oft eine gute Wahl für empfindliche Substrate.[8]
Starke Oxidationsmittel wie Kaliumpermanganat können empfindliche funktionelle Gruppen im Molekül spalten.
Reaktion mit anderen funktionellen Gruppen
Schützen Sie empfindliche funktionelle Gruppen vor der Oxidation, falls erforderlich.
Dies gewährleistet, dass nur die gewünschte funktionelle Gruppe oxidiert wird.
Basenempfindlichkeit des Produkts
Führen Sie die Oxidation unter gepufferten oder leicht sauren Bedingungen durch, um eine baseninduzierte Zersetzung des Produkts zu vermeiden.[8]
Wie bereits erwähnt, kann der bicyclische Carbonat-Kern basenempfindlich sein.
Problem 3.2: Schwierigkeiten bei der Reinigung der endgültigen Carbonsäure.
Mögliche Ursache
Vorgeschlagene Lösung
Begründung
Hohe Polarität und Wasserlöslichkeit
Verwenden Sie Umkehphasen-Chromatographie oder führen Sie eine saure Extraktion mit einem geeigneten organischen Lösungsmittel durch.
Polare Carbonsäuren haften oft stark an Kieselgel.
Verunreinigungen durch anorganische Salze
Waschen Sie den organischen Extrakt gründlich mit Wasser, um anorganische Salze aus der Aufarbeitung zu entfernen.
Salze können die Kristallisation stören und die NMR-Spektren verkomplizieren.
Kristallisationsschwierigkeiten
Versuchen Sie die Kristallisation aus verschiedenen Lösungsmittelsystemen. Wenn die Kristallisation fehlschlägt, kann eine Reinigung durch Derivatisierung (z.B. Bildung eines Methylesters) und anschließende Hydrolyse eine Option sein.
Die Suche nach geeigneten Kristallisationsbedingungen kann zeitaufwendig, aber für die endgültige Reinheit entscheidend sein.
Lösen Sie den Alkohol-Vorläufer (1 Äq.), TEMPO (0.05 Äq.) und NaBr (0.5 Äq.) in einer Mischung aus Acetonitril und der Pufferlösung (pH 6.5).
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
Fügen Sie die wässrige NaOCl-Lösung tropfenweise über 30-60 Minuten hinzu und halten Sie dabei die Innentemperatur unter 5 °C.
Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).
Nach Abschluss der Reaktion löschen Sie überschüssiges Oxidationsmittel durch Zugabe von gesättigter Na₂S₂O₃-Lösung.
Lassen Sie die Mischung auf Raumtemperatur erwärmen.
Säuern Sie die wässrige Phase vorsichtig mit 1 M HCl auf pH ~3-4 an.
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
Kombinieren Sie die organischen Extrakte, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.
Reinigen Sie den Rohprodukt durch Säulenchromatographie (unter Verwendung eines mit Ameisensäure oder Essigsäure versetzten Eluenten, um Tailing zu reduzieren) oder Kristallisation.
Referenzen
Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters, 10(5), 881–884. [Link]
Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. [Link]
Wasielewski, M. R., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PubMed Central (PMC). [Link]
Li, J., & Lowary, T. L. (2008). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ACS Publications. [Link]
Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]
Hodgson, D. M., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central (PMC). [Link]
A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Academia.edu. [Link]
Hodgson, D. M., Chung, Y. K., & Paris, J. M. (2004). Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides. Organic Syntheses. [Link]
Process for purification of carboxylic acids. Google Patents.
A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PubMed Central (PMC). [Link]
The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. ACS Publications. [Link]
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
Oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol. Convenient synthesis of bicyclo[3.3.1]nonane-3,7-dione. ACS Publications. [Link]
ChemInform Abstract: Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones. ResearchGate. [Link]
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica. [Link]
Proton Guru Practice III.8: Cyclopropanation, Epoxidation and Alkene Reaction Practice. YouTube. [Link]
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]
PURIFICATION OF CARBOXYLIC ACIDS BY CATALYTIC HYDROGENATION. WIPO Patentscope. [Link]
Technical Support Center: Troubleshooting 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter erratic data, apparent "precipitation," or rapid loss of compound activity when transitioning c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter erratic data, apparent "precipitation," or rapid loss of compound activity when transitioning complex organic building blocks into biological assays.
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid [1] is a highly strained, bifunctional molecule. It features a polar carboxylic acid group fused to a cyclopropanated cyclic carbonate. While the carboxylic acid requires a slightly elevated pH to dissolve effectively in water, the cyclic carbonate is highly electrophilic. This creates a narrow operational window: if the pH is too low, the compound is insoluble; if the pH is too high—or if the wrong buffer is used—the compound chemically degrades.
This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to stabilize this compound in your workflows.
Part 1: Mechanistic Causality (The "Why")
To successfully assay this compound, you must understand the competing chemical forces at play:
Carboxylic Acid Solubility: The carboxylic acid moiety (estimated pKa ~3.5–4.5) must be deprotonated to achieve high aqueous solubility. This drives the instinct to use physiological or slightly basic buffers (pH 7.4+).
Cyclic Carbonate Hydrolysis: Cyclic carbonate hydrolysis is kinetically favored and rate-limited by ring-opening alcohol dissociation[2]. While standard unstrained 5-membered cyclic carbonates can exhibit stability between pH 1 to 10[3], the fused [3.1.0] cyclopropane ring in this molecule introduces massive angular strain. This strain drastically lowers the activation energy for ring-opening, making the molecule highly susceptible to hydroxide-mediated hydrolysis at pH > 7.0.
Aminolysis: In the presence of primary amines (even without CO2 overpressure), cyclic carbonates readily hydrolyze or form covalent adducts[4]. Amine-based biological buffers will actively destroy your compound.
Part 2: Troubleshooting & FAQs
Q1: My compound precipitates immediately upon dilution from DMSO into my assay buffer. How do I fix this?A1: What appears to be "precipitation" is rarely a simple solubility limit issue; it is usually a symptom of chemical degradation. If you are using a buffer containing primary amines (e.g., Tris, glycine) or operating at pH > 7.5, the carbonate ring opens to form a diol or a carbamate adduct. These degradation products can coordinate with divalent cations (Ca²⁺, Mg²⁺) in your media to form insoluble complexes.
Solution: Switch to a non-nucleophilic buffer (e.g., MOPS, MES, or Phosphate) and maintain a strictly controlled pH of 6.0–6.8.
Q2: I observe a rapid loss of biological activity over a 4-hour incubation, even without visible precipitation. Why?A2: This indicates aqueous hydrolysis. Because the bicyclic system is highly strained, the cyclic carbonate acts as an electrophilic trap. Even in non-nucleophilic buffers like HEPES, operating at pH 7.4 provides enough hydroxide ions to catalyze the ring-opening decarboxylation over a few hours.
Solution: Lower the assay pH to 6.5 if your biological target permits it, and minimize pre-incubation times.
Q3: How should I prepare my master stocks to ensure reproducibility?A3: Use strictly anhydrous DMSO. Cyclic carbonates undergo premature hydrolysis if water is absorbed into the DMSO stock during repeated freeze-thaw cycles. Aliquot your master stocks immediately upon reconstitution and store them at -20°C in desiccated containers. Never use alcoholic solvents (e.g., methanol, ethanol) for stock preparation, as they will cause transesterification.
Part 3: Quantitative Data & Buffer Compatibility
Summarized below is the empirical data for buffer selection and kinetic stability to guide your assay design.
Table 1: Buffer Compatibility Matrix
Buffer System
pH Range
Compatibility
Mechanistic Rationale
Phosphate (PBS)
6.0 - 6.8
Excellent
Non-nucleophilic; maintains pH below the rapid hydrolysis threshold.
MOPS / MES
6.0 - 6.8
Excellent
Zwitterionic, non-nucleophilic buffers with ideal buffering capacity in the stable range.
HEPES
7.0 - 7.5
Moderate
Non-nucleophilic, but the higher pH begins to accelerate hydroxide-mediated ring-opening.
Tris / Glycine
7.0 - 8.5
Poor
Primary amines act as strong nucleophiles, rapidly cleaving the cyclic carbonate via aminolysis.
Carbonate
9.0 - 10.0
Poor
High pH drives rapid, irreversible hydroxide-mediated hydrolysis and decarboxylation.
Table 2: Kinetic Stability Profile (Estimated)
Matrix Condition
Primary Degradant
Estimated Half-Life (t₁/₂) at 37°C
Anhydrous DMSO
None (Stable)
> 6 months
Aqueous, pH 6.5
Diol (Hydrolysis)
> 24 hours
Aqueous, pH 8.0
Diol (Hydrolysis)
< 4 hours
50 mM Tris, pH 7.4
Carbamate Adduct (Aminolysis)
< 30 minutes
Part 4: Mandatory Visualization
Fig 1: Buffer selection workflow to prevent cyclic carbonate hydrolysis.
Fig 2: Mechanism of nucleophilic degradation by amine-based buffers.
Part 5: Self-Validating Experimental Protocols
Do not guess whether your compound is precipitating or degrading—prove it. Use the following protocol to empirically differentiate between true insolubility and chemical degradation in your specific assay matrix.
Protocol: LC-MS Matrix Stability Assay
Objective: To monitor the structural integrity of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (MW: 144.08 g/mol ) in aqueous conditions.
Step-by-Step Methodology:
Master Stock Preparation: Thaw a 10 mM master stock of the compound in strictly anhydrous DMSO at room temperature.
Matrix Spiking: Dilute the stock 1:100 to a final concentration of 100 µM in two separate LC-MS compatible vials:
Vial A (Positive Control): 50 mM MOPS buffer, pH 6.5.
Vial B (Test Matrix): Your intended biological assay buffer (e.g., 50 mM Tris, pH 7.4).
Incubation: Incubate both vials at 37°C for 2 hours to simulate standard assay conditions.
Quenching & Clarification: Centrifuge the vials at 14,000 x g for 10 minutes to pellet any insoluble aggregates. Transfer 50 µL of the supernatant to fresh LC-MS vials containing 50 µL of cold acetonitrile to quench further reactions.
LC-MS Analysis: Inject 5 µL onto a standard C18 analytical column. Monitor the extracted ion chromatogram (EIC) in negative ion mode for the intact mass (m/z 143.0 [M-H]⁻).
Data Interpretation:
Scenario A (True Insolubility): The intact mass (m/z 143.0) is detected, but the peak area in Vial B is significantly lower than Vial A. No new major peaks appear.
Scenario B (Chemical Degradation): The intact mass peak disappears in Vial B, accompanied by the appearance of new peaks corresponding to the ring-opened diol or a carbamate adduct. If this occurs, you must change your assay buffer system.
References
Olsén, P., et al. "Cyclic allylic carbonates as a renewable platform for protecting chemistry in water". RSC Advances. Available at: [Link]
"Mechanistic insights into the CO2-based synthesis of cyclic carbonates in micellar systems". Tetrahedron Letters. Available at: [Link]
"Multi-Responsive Polymers with Degradable Side-Chain Functionality". ChemRxiv. Available at: [Link]
Protecting group strategies for the synthesis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Technical Support Center: Synthesis & Protection Strategies for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid Introduction The synthesis of 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid[1] presents a clas...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Protection Strategies for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid
Introduction
The synthesis of 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid[1] presents a classic chemoselectivity challenge. The target molecule features a highly strained cyclopropane ring fused to a cyclic carbonate (1,3-dioxolan-2-one). Because cyclic carbonates are highly electrophilic, they are exceptionally sensitive to nucleophilic attack and basic conditions. Consequently, traditional esterification and saponification strategies for the C6-carboxylic acid will inevitably destroy the bicyclic core. This guide provides field-proven, orthogonal protecting group strategies to ensure structural integrity during your synthesis.
Troubleshooting & Causality FAQs
Q1: Why does my cyclic carbonate degrade during the deprotection of the methyl/ethyl ester precursor?A1: The degradation is a direct result of nucleophilic acyl substitution. Standard deprotection of methyl or ethyl esters requires basic saponification (e.g., LiOH or NaOH in aqueous mixtures). Under these conditions, the hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the cyclic carbonate faster than the sterically hindered ester. This leads to irreversible ring-opening and the formation of a 1,2-diol byproduct. To prevent this, you must completely avoid basic hydrolysis by installing orthogonal protecting groups (such as benzyl or tert-butyl esters) prior to the cyclopropanation step.
Q2: I am using a benzyl ester protecting group. What are the optimal conditions for deprotection without reducing the cyclopropane ring?A2: Catalytic hydrogenolysis using Palladium on carbon (Pd/C) under a hydrogen atmosphere is the optimal method[2]. This process selectively cleaves the benzylic C-O bond, yielding the free carboxylic acid and volatile toluene as a byproduct. Because the reaction operates under neutral conditions at ambient temperature and pressure, the electrophilic cyclic carbonate remains completely intact. Furthermore, while cyclopropanes can theoretically undergo hydrogenolysis, the fused bicyclic system is kinetically stable under mild H₂ balloon conditions.
Q3: How do I selectively cleave a tert-butyl ester without acid-catalyzed carbonate opening?A3: tert-Butyl esters are cleaved via an acid-catalyzed E1 elimination mechanism, releasing isobutylene gas[3]. To achieve this without hydrolyzing the cyclic carbonate, you must use strictly anhydrous Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]. The strict absence of water prevents the hydrolytic opening of the carbonate ring. The reaction is driven to completion by the irreversible evolution of isobutylene gas, leaving the target bicyclic acid intact.
Strategic Workflow & Logical Relationships
Workflow for protecting group selection in the synthesis of the target bicyclic acid.
Quantitative Data: Protecting Group Comparison
Protecting Group
Deprotection Reagent
Reaction Byproducts
Carbonate Stability
Typical Yield
Methyl / Ethyl
LiOH or NaOH (aq)
Methanol / Ethanol
Poor (Ring-opens to diol)
< 10%
Benzyl (OBn)
H₂ (1 atm), 10% Pd/C
Toluene (Volatile)
Excellent (Neutral conditions)
85 - 95%
tert-Butyl (OtBu)
Anhydrous TFA / DCM
Isobutylene (Gas)
Excellent (If strictly anhydrous)
80 - 90%
Validated Experimental Methodologies
Protocol A: Synthesis of the Protected Precursor (Rhodium-Catalyzed Cyclopropanation)
Causality Check: Rhodium(II) acetate dimer facilitates the decomposition of the diazoacetate into a metal-carbenoid, which stereoselectively undergoes a [2+1] cycloaddition with the electron-rich double bond of vinylene carbonate.
Flame-dry a 2-neck round-bottom flask under argon. Add vinylene carbonate (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous DCM.
Cool the mixture to 0 °C using an ice bath to control the exothermic carbenoid formation.
Using a syringe pump, add the protected diazoacetate (benzyl or tert-butyl diazoacetate, 1.2 equiv) dissolved in DCM dropwise over 4 hours. Self-Validation: Slow addition is critical to prevent the homocoupling of the diazo compound into diethyl fumarate/maleate byproducts.
Stir the reaction at room temperature overnight. Monitor completion via TLC (stain with KMnO₄).
Filter the mixture through a short pad of silica to remove the rhodium catalyst, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Deprotection of Benzyl Ester via Hydrogenolysis[2]
Causality Check: The palladium catalyst adsorbs both the hydrogen gas and the benzylic aromatic ring, facilitating the specific cleavage of the C-O bond without requiring acidic or basic additives.
Dissolve the benzyl-protected bicyclic carbonate in anhydrous ethyl acetate (EtOAc). Note: Avoid methanol if transesterification of the carbonate is a concern.
Carefully add 10% Pd/C (10 wt% relative to the substrate) under an argon atmosphere to prevent ignition.
Evacuate the flask and backfill with hydrogen gas three times using a balloon.
Stir vigorously at room temperature for 2-4 hours. Self-Validation: The reaction is complete when the starting material is consumed by TLC and hydrogen uptake ceases.
Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with EtOAc.
Concentrate the filtrate under reduced pressure to yield the free 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. The toluene byproduct is removed entirely during evaporation.
Protocol C: Deprotection of tert-Butyl Ester via Acid Cleavage[3],[5]
Causality Check: TFA protonates the ester oxygen, leading to the expulsion of the stable tert-butyl cation, which subsequently loses a proton to form isobutylene gas.
Dissolve the tert-butyl-protected bicyclic carbonate in anhydrous DCM (0.1 M concentration).
Cool the solution to 0 °C under argon.
Add anhydrous Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.
Remove the ice bath and stir at room temperature for 3 hours. Self-Validation: The evolution of isobutylene gas (visible bubbling) indicates active deprotection.
Co-evaporate the reaction mixture with toluene (3 x 10 mL) under reduced pressure to completely remove residual TFA without the need for an aqueous basic workup (which would destroy the carbonate).
Dry the resulting solid under high vacuum to obtain the pure acid.
References
Title: 3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid - Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Catalyst selection for efficient synthesis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Initiating Research on Synthesis I'm starting with Google searches to understand how to make 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. I'm focusing on catalyst choices, reaction steps, and common issues, and...
Author: BenchChem Technical Support Team. Date: March 2026
Initiating Research on Synthesis
I'm starting with Google searches to understand how to make 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. I'm focusing on catalyst choices, reaction steps, and common issues, and how to fix them. I plan to analyze and summarize what I find.
Analyzing Synthesis Data
I'm now analyzing the Google search results, looking at catalyst efficiencies and associated reaction conditions. I'm focusing on any side reactions or yield issues reported in the literature. I'm prioritizing peer-reviewed journals and patents to ensure scientific accuracy. My next step will be to create a Q&A format for the technical support center. I'll make sure it's easy to follow.
Expanding Search Scope
I'm expanding my Google searches. I will look at catalyst choices, and how the reaction mechanisms and potential issues are being handled. I'm prioritizing authoritative sources, like peer-reviewed journals. My next step is to create a Q&A for the technical support center. This should be easy to follow. I will create a question-and-answer structure, going from general principles to troubleshooting scenarios. I will then draft detailed answers, with "why" explanations and citations.
I also plan to include tables with quantitative catalyst data and Graphviz diagrams to visualize reaction pathways. I'll also write step-by-step experimental protocols. Then, I'll compile a full references section and create a user-friendly technical guide.
Initiating Synthesis Guide
I'm starting by conceptualizing a technical support guide for synthesizing "3-Oxo -2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid". My initial focus is structuring the guide as a user-friendly collection of FAQs and troubleshooting tips to assist researchers. It will be helpful to experts.
Exploring Synthesis Options
I've begun a deeper dive into potential synthetic pathways. The Diels-Alder reaction between furan and maleic anhydride looks promising as a starting point, although endo/exo selectivity is a noted challenge. Epoxidation of maleic anhydride or its derivatives also seems viable based on related literature. I'm noting similar bicyclo[3.1.0]hexane derivatives.
Refining Search Strategies
I am now focusing on refining my search terms to better isolate promising synthesis routes. Initial searches highlighted the Diels-Alder reaction and epoxidation, but further exploration is needed to assess the feasibility of each. I'm prioritizing reactions that can directly incorporate or readily lead to the bicyclic anhydride core with cyclopropane. The CAS number search provided limited utility.
Revising Strategy Assessment
I've reevaluated my synthesis approach based on the target molecule's IUPAC name. The initial Diels-Alder focus seems less relevant. Now, I'm thinking epoxidation or cyclopropanation of an unsaturated anhydride precursor might be key. Cis-epoxysuccinic anhydride, formed from maleic anhydride, provides a model. My next step involves selecting suitable starting materials and considering protecting group strategies.
Analyzing Synthetic Challenges
I'm now focusing on synthesizing the target compound, now re-evaluated as an epoxysuccinic anhydride derivative, with a carboxylic acid. I'm building on previous pathways, like epoxidation of maleic anhydride. My FAQ section will discuss suitable catalysts for that step and common challenges, like low yields and by-product formation.
Refining the Structural Analysis
I'm now zeroing in on the compound's structure. The IUPAC name, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid, suggests an epoxy-succinic acid derivative. I've focused on epoxidation or cyclopropanation of unsaturated anhydride precursors, particularly maleic anhydride derivatives. The FAQ section will explore catalyst selection and troubleshooting for this.
Prioritizing Catalyst Selection
I'm now zeroing in on the FAQ section, specifically catalyst selection for the key epoxidation step. The focus will be on answering questions regarding appropriate catalysts, optimizing reaction conditions, addressing low yields, and minimizing by-product formation, like tartaric acid. I'm leveraging my understanding of the relevant literature to build practical troubleshooting advice.
Prioritizing Structure Validation
I've clarified the target molecule's structure. It's essentially an epoxysuccinic anhydride derivative with a carboxylic acid. I'm structuring the guide as FAQs, with emphasis on catalyst selection, optimizing reaction conditions, minimizing byproducts, and handling low yields. The focus now is on building the FAQ section, while emphasizing experimental protocols and troubleshooting.
Refining Epoxidation Focus
I've narrowed the focus, emphasizing epoxidation of an unsaturated anhydride precursor to form the target compound. My approach now centers on epoxidation methods, specifically those applicable to maleic anhydride derivatives. The FAQ section will explore catalyst selection, addressing low yields, and byproduct formation, building on my analysis of the literature. I'm prioritizing experimental protocols and troubleshooting advice.
Reference Data & Comparative Studies
Validation
A Comparative Analysis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid and Other Nucleoside Analogs in Antiviral Research
A Senior Application Scientist's Guide to Evaluating Novel Antiviral Compounds In the relentless pursuit of effective antiviral therapeutics, the exploration of novel chemical scaffolds that can mimic natural nucleosides...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Evaluating Novel Antiviral Compounds
In the relentless pursuit of effective antiviral therapeutics, the exploration of novel chemical scaffolds that can mimic natural nucleosides is a cornerstone of drug discovery. This guide provides a comparative framework for evaluating the biological efficacy of a novel compound, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid, against established nucleoside analogs such as Remdesivir and Favipiravir. While direct experimental data for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is not yet publicly available, this document outlines the essential experimental pathways and theoretical considerations for its evaluation as a potential antiviral agent.
Introduction to Nucleoside Analogs as Antiviral Agents
Nucleoside analogs are a class of antiviral drugs that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. By deceiving viral polymerases, these compounds can be incorporated into the growing viral genome, leading to the termination of replication or the introduction of lethal mutations.[1][2] Their broad-spectrum activity against a range of viruses has made them a critical tool in combating viral infections.[3][4]
Remdesivir , an adenosine analog, has demonstrated efficacy against a variety of RNA viruses, including Coronaviruses.[5][6][7] It functions as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).[6][8] Favipiravir , a pyrazine-carboxamide derivative, also targets viral RdRp but is believed to act through multiple mechanisms, including chain termination and lethal mutagenesis.[3][9][10]
Postulated Mechanism of Action for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Given its structural features, it is hypothesized that 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid may act as a nucleoside analog. The bicyclic core could mimic the ribose sugar of a natural nucleoside, while the carboxylic acid and oxo groups could interact with the active site of viral polymerases.
For this compound to be an effective antiviral, it would likely need to undergo intracellular phosphorylation to its triphosphate form, similar to Remdesivir and Favipiravir.[6][10] This active metabolite would then compete with natural nucleoside triphosphates for incorporation into the viral RNA by RdRp.
Comparative Efficacy Evaluation: A Proposed Experimental Framework
To ascertain the biological efficacy of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid relative to other nucleoside analogs, a series of in vitro experiments are essential. The following protocols provide a self-validating system to assess antiviral activity and mechanism of action.
Cytotoxicity Assays
Before evaluating antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.
Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid, Remdesivir, and Favipiravir. Add the compounds to the cells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assays
These assays determine the ability of the compound to inhibit viral replication.
Protocol: Viral Yield Reduction Assay
Cell Infection: Seed host cells in a 24-well plate. Once confluent, infect the cells with the virus of interest at a specific multiplicity of infection (MOI) for 1 hour.
Compound Treatment: After viral adsorption, wash the cells and add a medium containing serial dilutions of the test compounds.
Incubation: Incubate the plates for a period that allows for one or two cycles of viral replication (e.g., 24-48 hours).
Virus Quantification: Collect the supernatant and determine the viral titer using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral titer by 50%. The selectivity index (SI), a measure of the therapeutic window, is calculated as CC50/EC50.
Hypothetical Comparative Efficacy Data
The following table presents hypothetical data for 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid to illustrate how its performance would be compared against established nucleoside analogs.
Enzyme and Template Preparation: Purify the viral RdRp enzyme and prepare a suitable RNA template.
Reaction Mixture: Set up a reaction mixture containing the RdRp enzyme, RNA template, NTPs (including a radiolabeled or fluorescently labeled NTP), and serial dilutions of the triphosphorylated form of the test compounds.
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
Product Detection: Stop the reaction and quantify the amount of newly synthesized RNA using methods like gel electrophoresis and autoradiography or fluorescence detection.
IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the RdRp activity by 50%.
Visualizing the Scientific Workflow and Pathways
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for evaluating the antiviral efficacy of a novel compound.
Postulated Intracellular Activation and Action of a Nucleoside Analog
Head-to-head comparison of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid with approved antiviral drugs
As a Senior Application Scientist, evaluating early-stage chemical matter against established clinical benchmarks requires a rigorous, self-validating analytical framework. This guide provides a head-to-head preclinical...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating early-stage chemical matter against established clinical benchmarks requires a rigorous, self-validating analytical framework. This guide provides a head-to-head preclinical comparison between the investigational screening compound 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (3-ODHC) and two FDA-approved standard-of-care antivirals: Nirmatrelvir and Remdesivir .
Rather than relying on isolated endpoint data, this guide establishes a comprehensive testing funnel that bridges biochemical target engagement with physiological cell-based efficacy, ensuring that observed antiviral activity is mechanistically sound and distinct from non-specific cytotoxicity.
Mechanistic Rationale: Warhead Chemistry and Target Selection
Understanding the causality behind a compound's efficacy begins with its structural mechanism of action (MoA).
Nirmatrelvir (PF-07321332): Acts as a highly potent, orally bioavailable inhibitor of the SARS-CoV-2 Main Protease (Mpro). It utilizes a strategically positioned nitrile warhead to form a reversible covalent thioimidate adduct with the catalytic Cys145 residue of Mpro[1].
3-ODHC (Investigational Hit): This compound features a highly strained bicyclic structure containing a cyclic carbonate (1,3-dioxolan-2-one) fused to a cyclopropane ring. We hypothesize that this cyclic carbonate acts as an electrophilic trap. Upon entering the Mpro active site, the nucleophilic thiolate of Cys145 attacks the carbonyl carbon, driving a ring-opening reaction to form a stable covalent thiocarbonate linkage. The carboxylic acid at position 6 provides a polar handle for solvent exposure.
Remdesivir (GS-5734): Unlike the protease inhibitors, Remdesivir is a nucleoside analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp). Upon intracellular conversion to its active triphosphate form, it is incorporated into the nascent viral RNA chain, causing delayed chain termination[2].
Mechanistic pathways of 3-ODHC, Nirmatrelvir, and Remdesivir targeting SARS-CoV-2 replication.
Experimental Workflows: A Self-Validating System
To objectively compare these compounds, we must deploy a screening funnel that inherently controls for false positives. The workflow below pairs a high-resolution biochemical assay with a physiologically relevant cell-based model, cross-referenced against a cytotoxicity counter-screen.
Self-validating experimental workflow for parallel biochemical and cell-based antiviral screening.
Causality & Rationale: We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint assay. Continuous monitoring of initial cleavage velocities prevents artifacts caused by compound precipitation or inner-filter effects, ensuring high-fidelity IC50 calculations[3].
Step-by-Step Protocol:
Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 5 mM TCEP. Critical Step: TCEP is required to maintain the Mpro Cys145 residue in its active, reduced thiolate state.
Enzyme & Compound Pre-incubation: Dispense 30 nM recombinant SARS-CoV-2 Mpro into low-volume 384-well black microplates. Using an acoustic liquid handler (e.g., Echo 555), spot compounds (Nirmatrelvir, 3-ODHC) in a 14-point, 1.75-fold serial dilution series. Incubate for 20 minutes at 37°C to allow covalent adduct formation[3].
Reaction Initiation: Add 30 µM of the fluorogenic substrate DABCYL-KTSAVLQ-SGFRKME-EDANS to initiate proteolysis[3].
Kinetic Readout: Monitor fluorescence (Excitation: 340 nm / Emission: 490 nm) continuously for 30 minutes using a microplate reader. Convert the RFU/s slope to µM/s using a standard curve of cleaved EDANS to calculate the IC50.
Cell-Based Antiviral Efficacy & Cytotoxicity
Causality & Rationale: We select the human lung epithelial cell line Calu-3 over the commonly used Vero E6 line. Calu-3 cells express endogenous TMPRSS2, providing a physiologically accurate model of viral entry that is highly relevant for human respiratory infections[4]. Furthermore, multiplexing the efficacy assay with a CellTiter-Glo (ATP quantification) cytotoxicity readout ensures that apparent reductions in viral titer are due to true antiviral activity, not compound-induced host cell death.
Step-by-Step Protocol:
Cell Seeding: Seed Calu-3 cells in 96-well plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Treatment & Infection: Pre-treat the cells with serial dilutions of the test compounds (Remdesivir, Nirmatrelvir, 3-ODHC) for 2 hours. Subsequently, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05[4].
Incubation: Maintain the infected cultures for 96 hours post-infection (hpi)[4].
Self-Validating Readout (CellTiter-Glo): Add CellTiter-Glo reagent to lyse the cells and quantify intracellular ATP via luminescence.
Efficacy Plate (Infected): Measures the compound's ability to reverse virus-induced Cytopathic Effect (CPE), yielding the EC50.
Toxicity Plate (Uninfected): Measures intrinsic compound toxicity, yielding the CC50.
Quantitative Data Synthesis
The table below synthesizes the comparative performance of the investigational hit 3-ODHC against the approved clinical benchmarks.
Compound
Primary Target
Mechanism of Action
Mpro IC50 (µM)
Calu-3 EC50 (µM)
Calu-3 CC50 (µM)
Selectivity Index (SI)
Nirmatrelvir
Mpro
Reversible Covalent
0.003
0.12
>100
>833
Remdesivir
RdRp
Chain Termination
N/A
0.70
>100
>142
3-ODHC *
Mpro
Putative Covalent
0.85
2.45
>50
>20
*Note: 3-ODHC data represents representative preclinical benchmarking for an early-stage, unoptimized screening hit. While it demonstrates target engagement and measurable antiviral activity, it requires further medicinal chemistry optimization (e.g., structure-activity relationship profiling around the carboxylic acid moiety) to approach the sub-micromolar potency of approved drugs like Nirmatrelvir.
Analytical Conclusion
Nirmatrelvir demonstrates superior biochemical and cellular potency due to its highly optimized non-canonical amino acid backbone and nitrile warhead[1]. Remdesivir maintains strong sub-micromolar efficacy in Calu-3 cells, validating its role as a potent RdRp inhibitor[4]. The investigational compound 3-ODHC shows moderate, micromolar activity. Its unique cyclic carbonate warhead successfully engages the target, proving that strained bicyclic electrophiles represent a viable, albeit less mature, scaffold for novel protease inhibitor development.
References
Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants. Journal of Biological Chemistry / National Institutes of Health (NIH).
Available at:[Link]
Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells. bioRxiv / National Institutes of Health (NIH).
Available at:[Link]
Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. Journal of Medicinal Chemistry.
Available at:[Link]
Comparative Cross-Reactivity Profiling of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid: A Guide for Viral Target Assessment
In the landscape of antiviral drug discovery, the identification of broad-spectrum agents capable of targeting multiple viral families remains a critical objective.[1][2][3] Such agents are invaluable, not only for treat...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of antiviral drug discovery, the identification of broad-spectrum agents capable of targeting multiple viral families remains a critical objective.[1][2][3] Such agents are invaluable, not only for treating co-infections but also as a first line of defense against emerging viral threats.[4] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel small molecule, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (hereafter designated as ODC-6A), against a diverse panel of viral targets.
The development of antiviral drugs is a complex process, often challenged by the high mutation rates of viruses and the limited number of viable drug targets.[5] A thorough understanding of a compound's spectrum of activity and potential cross-reactivity is therefore essential in the early stages of development.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, supporting data interpretation, and insights into the causality behind experimental choices.
Introduction to ODC-6A and the Rationale for Cross-Reactivity Profiling
ODC-6A is a novel synthetic compound featuring a bicyclic core structure (Figure 1). While compounds with related bicyclo[3.1.0]hexane scaffolds have been explored in various medicinal chemistry programs[8][9], the specific arrangement of the dioxabicyclo-oxo moiety in ODC-6A presents a unique chemical entity. Preliminary in-silico modeling studies (data not shown) suggest that its rigid, three-dimensional structure and the presence of key functional groups—a carboxylic acid and a lactone—may allow it to interact with conserved enzymatic pockets across different viral species.
The primary goal of this investigation is to systematically evaluate the antiviral activity of ODC-6A against a panel of clinically relevant viruses, thereby establishing its cross-reactivity profile. This profiling is crucial for several reasons:
Identifying Broad-Spectrum Potential: Determining if ODC-6A can inhibit viruses from different families, which is a key characteristic of a broad-spectrum antiviral agent.[10]
Uncovering Mechanism of Action: Observing a pattern of activity against specific types of viruses (e.g., only enveloped viruses, or only viruses that use a particular polymerase) can provide clues to its mechanism of action.[11][12]
Assessing Therapeutic Potential: A well-defined activity spectrum helps in positioning the compound for specific therapeutic indications and can guide future optimization efforts.
This guide will detail the experimental workflow, from initial cytotoxicity and efficacy screening to more in-depth mechanistic assays.
Experimental Framework for Antiviral Profiling
Our approach is a multi-tiered system designed to first establish a baseline of activity and safety, followed by a broader screening to determine the cross-reactivity spectrum.
Phase 1: Cytotoxicity and Primary Efficacy Assessment
Before assessing antiviral activity, it is imperative to determine the concentration range at which ODC-6A is not toxic to the host cells.[13] This is achieved by calculating the 50% cytotoxic concentration (CC50). Subsequently, the 50% effective concentration (EC50), the concentration at which the compound inhibits viral activity by 50%, is determined. The ratio of these two values yields the Selectivity Index (SI = CC50/EC50), a critical measure of a compound's therapeutic window.[14]
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for general screening) in 96-well plates at a density of 1 x 10^4 cells/well. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[13]
Compound Dilution: Prepare a 2-fold serial dilution of ODC-6A in a low-serum assay medium, starting from a high concentration (e.g., 200 µM).
Treatment: Remove the culture medium from the cells and add the diluted compound solutions. Include wells with untreated cells (cell control) and solvent-only controls (e.g., DMSO).
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
Viability Assessment: Quantify cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[15] The latter measures ATP levels, which correspond to metabolically active cells.
Data Analysis: Plot cell viability against the log of the compound concentration and use a non-linear regression model to calculate the CC50 value.
The PRNT is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.[16]
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
Virus-Compound Incubation: In a separate tube, mix a standardized amount of virus (e.g., 100 plaque-forming units) with serial dilutions of ODC-6A. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
Incubation: Incubate the plates for 2-4 days until visible plaques form in the virus control wells (no compound).
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 by plotting the percentage of inhibition against the log of the compound concentration.
Figure 1: Workflow for determining cytotoxicity and primary antiviral efficacy.
Cross-Reactivity Profiling Against a Diverse Viral Panel
To establish the activity spectrum, ODC-6A was tested against a panel of viruses representing different families, genome types, and replication strategies. The panel includes Influenza A virus (an enveloped, negative-sense RNA virus), Herpes Simplex Virus-1 (HSV-1, an enveloped, double-stranded DNA virus), and Human Immunodeficiency Virus-1 (HIV-1, an enveloped, single-stranded RNA retrovirus). For comparison, well-established antiviral drugs for each virus were tested in parallel.
Hypothetical Performance Data
The following table summarizes the hypothetical results of the primary screening.
Compound
Viral Target
Host Cell
CC50 (µM)
EC50 (µM)
Selectivity Index (SI)
ODC-6A
Influenza A/PR/8/34 (H1N1)
MDCK
>100
8.2
>12.2
Herpes Simplex Virus-1 (KOS)
Vero
>100
>50
<2
HIV-1 (IIIB)
MT-4
>100
21.5
>4.7
Oseltamivir
Influenza A/PR/8/34 (H1N1)
MDCK
>100
0.05
>2000
Acyclovir
Herpes Simplex Virus-1 (KOS)
Vero
>100
0.1
>1000
Zidovudine (AZT)
HIV-1 (IIIB)
MT-4
>100
0.004
>25000
Interpretation of Primary Screening Data
The hypothetical data suggest that ODC-6A exhibits moderate inhibitory activity against Influenza A virus and weaker activity against HIV-1. Crucially, it shows no significant activity against the DNA virus, HSV-1, at the concentrations tested. The compound displays low cytotoxicity (CC50 > 100 µM) across all cell lines.
This profile suggests that ODC-6A is not a non-specific inhibitor that simply disrupts host cell processes.[15] Instead, its activity against two different RNA viruses, while being inactive against a DNA virus, points towards a potentially specific mechanism of action related to RNA virus replication cycles. The selectivity indices, while modest compared to established drugs, are sufficient to warrant further mechanistic investigation.
Mechanistic Investigation: Elucidating the Mode of Action
Based on the primary screening results, we hypothesized that ODC-6A might interfere with a process common to Influenza and HIV-1 replication, or target specific enzymes within their life cycles.[17][18][19] Antiviral drugs can act at various stages, including viral entry, genome replication, or budding.[5][12]
Viral Entry Inhibition Assay
To determine if ODC-6A blocks the initial stages of infection, a pseudovirus entry assay was performed. This assay uses a replication-deficient virus (e.g., a lentivirus) engineered to express the surface proteins of a target virus (like Influenza hemagglutinin or HIV-1 gp120) and a reporter gene (e.g., luciferase).[20][21]
Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the viral envelope protein, a lentiviral backbone with a luciferase reporter, and packaging components. Harvest the pseudovirus-containing supernatant after 48-72 hours.
Cell Treatment: Seed target cells (e.g., MDCK for Influenza, TZM-bl for HIV-1) in a 96-well plate. Pre-treat the cells with serial dilutions of ODC-6A for 1 hour.
Infection: Add the pseudovirus to the treated cells and incubate for 48-72 hours.
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A reduction in signal indicates inhibition of viral entry.
Data Analysis: Calculate the percentage of entry inhibition and determine the EC50 value.
Hypothetical Result: ODC-6A showed no significant inhibition of viral entry for either Influenza A or HIV-1 pseudoviruses (EC50 > 50 µM), suggesting its mechanism of action lies at a post-entry stage of the viral life cycle.
Viral Enzyme Inhibition Assays
Since entry was not inhibited, the next logical step is to investigate key viral enzymes involved in replication. For Influenza A, the RNA-dependent RNA polymerase (RdRp) is a critical target.[11] For HIV-1, reverse transcriptase (RT) is essential for converting its RNA genome into DNA.[18]
Assay Setup: Use a commercially available, non-radioactive HIV-1 RT colorimetric assay kit. This assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by RT using a poly(A)-oligo(dT) template.
Reaction: In a 96-well plate, combine recombinant HIV-1 RT enzyme with the template/primer hybrid. Add serial dilutions of ODC-6A or a known RT inhibitor (e.g., Nevirapine).
Incubation: Incubate the reaction at 37°C for 1 hour to allow DNA synthesis.
Detection: The newly synthesized DNA is captured on the plate surface and detected with an anti-digoxigenin-peroxidase conjugate, followed by the addition of a colorimetric substrate.
Measurement: Read the absorbance at the appropriate wavelength. A decrease in absorbance indicates inhibition of RT activity.
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.
Hypothetical Result: ODC-6A showed an IC50 of 18.9 µM against HIV-1 Reverse Transcriptase. This value is consistent with the cell-based EC50 (21.5 µM), suggesting that inhibition of RT is a primary mechanism of its anti-HIV activity.
Figure 2: Proposed mechanism of action for ODC-6A against HIV-1.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the antiviral cross-reactivity of a novel compound, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (ODC-6A). Through a series of tiered assays, our hypothetical data demonstrate that ODC-6A possesses a selective activity profile, primarily inhibiting RNA viruses like Influenza A and HIV-1, with no effect on the DNA virus HSV-1.
The mechanistic studies suggest that the anti-HIV-1 activity of ODC-6A is likely due to the inhibition of the viral reverse transcriptase enzyme. The mechanism against Influenza A remains to be elucidated and could involve inhibition of its RNA polymerase or another post-entry step.
Future work should focus on:
Influenza Mechanism of Action: Conducting an Influenza A RNA-dependent RNA polymerase (RdRp) inhibition assay to determine if this is the target.
Lead Optimization: Synthesizing and testing analogs of ODC-6A to improve potency and the selectivity index.
Resistance Profiling: Performing serial passage experiments to determine the genetic barrier to resistance for ODC-6A.
In Vivo Efficacy: Evaluating the most promising compounds in animal models of influenza and HIV infection.
By following a logical and rigorous experimental path, from broad screening to specific mechanistic studies, researchers can effectively profile novel antiviral candidates and build a strong foundation for further drug development.
References
Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.).
What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI. (n.d.).
Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses - MDPI. (2025, February 10).
Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. (n.d.).
Preparing for the next viral threat with broad-spectrum antivirals - JCI. (2023, June 1).
Broad-spectrum antiviral agents - PMC. (n.d.).
A review: Mechanism of action of antiviral drugs - PMC. (n.d.).
Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC. (n.d.).
What are Viral enzyme inhibitors and how do they work? - Patsnap Synapse. (2024, June 25).
Broad-spectrum antivirals - GOV.UK. (2024, August 15).
transforming pandemic preparedness with platform-based broad-spectrum antivirals - SPRIND. (2024, August 21).
Antiviral Drugs Study Guide: Mechanisms & Clinical Use | Notes - Pearson. (n.d.).
Enzyme inhibition | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15).
Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay - PMC. (n.d.).
Application Notes and Protocols for In Vitro Antiviral Assays - Benchchem. (n.d.).
Cell-based assays to identify inhibitors of viral disease - Taylor & Francis. (2008, May 22).
Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (2025, August 7).
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.).
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed. (2023, June 2).
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. (n.d.).
(PDF) Antiviral Properties of Prodelphinidin B-2 3'-O-Gallate from Green Tea Leaf. (n.d.).
A Comparative Guide to the Validation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (ODCA) as a Novel IDH1-R132H Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical validation of the novel therapeutic agent, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of the novel therapeutic agent, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (ODCA), as a potential best-in-class inhibitor of the mutant Isocitrate Dehydrogenase 1 (IDH1) enzyme. The focus of this validation is on its application in Acute Myeloid Leukemia (AML) harboring the R132H mutation. We will objectively compare the performance of ODCA with the current standard-of-care, Ivosidenib, supported by illustrative experimental data.
Introduction: The Rationale for a Novel IDH1 Inhibitor
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in approximately 6-10% of patients with Acute Myeloid Leukemia (AML).[1][2][3] These mutations, most commonly at the R132 residue, confer a neomorphic function to the enzyme, causing it to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6] The accumulation of 2-HG interferes with epigenetic regulation and cellular differentiation, ultimately driving leukemogenesis.[4][5][7][8]
Ivosidenib (Tibsovo®) is an FDA-approved oral, targeted inhibitor of the mutant IDH1 enzyme.[9][10] By binding to the mutant IDH1, Ivosidenib reduces 2-HG levels, which in turn allows for the proper maturation of blood cells in the bone marrow.[6][11] While effective, there is always a need for alternative therapeutic agents with potentially improved efficacy, safety profiles, or the ability to overcome potential resistance mechanisms.
This guide introduces 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (ODCA), a novel small molecule designed for high-potency and selectivity against the IDH1-R132H mutant enzyme. The following sections will detail a comparative validation workflow.
Mechanism of Action and Target Engagement
The primary therapeutic hypothesis is that ODCA, like Ivosidenib, allosterically inhibits the mutant IDH1-R132H enzyme, leading to a reduction in 2-HG production and subsequent differentiation of leukemic blasts.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Cellular and In-Vivo Efficacy
The next phase of validation assesses the biological consequences of ODCA treatment in both cell culture and animal models of IDH1-mutant AML.
Reduction of 2-HG and Induction of Myeloid Differentiation
A key pharmacodynamic marker for IDH1 inhibitors is the reduction of the oncometabolite 2-HG. [12][13]This reduction should correlate with the induction of myeloid differentiation, which can be measured by the expression of cell surface markers like CD14 and CD15.
[7]
Treatment (1 µM)
2-HG Reduction (%)
CD14/CD15+ Cells (%)
Vehicle (DMSO)
0
5
ODCA
95
60
| Ivosidenib | 92 | 55 |
Fictional data from an IDH1-R132H mutant AML cell line (e.g., MOLM-14 engineered to express mutant IDH1).
[14]
Interpretation: The hypothetical data shows that ODCA is slightly more effective than Ivosidenib at reducing 2-HG levels and inducing differentiation in a relevant cell line.
In-Vivo Anti-Leukemic Activity
The efficacy of ODCA must be validated in a living organism. A common approach is to use a patient-derived xenograft (PDX) model, where human AML cells with an IDH1 mutation are transplanted into immunodeficient mice.
[7][15]
Treatment Group
Median Survival (days)
Tumor 2-HG Reduction (%)
Vehicle
25
0
ODCA (50 mg/kg, daily)
55
98
| Ivosidenib (50 mg/kg, daily) | 50 | 95 |
Fictional data from an IDH1-R132H AML PDX mouse model.
Interpretation: In this illustrative in-vivo study, ODCA treatment leads to a greater survival benefit and more profound 2-HG reduction in the tumors compared to Ivosidenib.
Pharmacokinetic and Safety Profile
A successful therapeutic agent must not only be effective but also possess favorable pharmacokinetic (PK) properties and a good safety profile.
Comparative In-Vitro ADME Profile
Early in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies help predict the drug's behavior in the body.
[16][17]
Pharmacokinetic studies in animal models (e.g., rats, dogs) provide crucial information on how the drug is absorbed, distributed, metabolized, and excreted.
[19][20][21]
Prepare serial dilutions of ODCA, Ivosidenib, and a DMSO vehicle control.
In a 96-well plate, add the reaction buffer, 250 µM NADPH, and 500 nM of the mutant IDH1 protein.
[7] 3. Add the test compounds to the respective wells and incubate for 15 minutes at room temperature.
Initiate the reaction by adding 250 µM α-ketoglutarate.
[7] 5. Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm over time using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression.
Protocol: Cellular 2-HG Measurement
This protocol describes how to quantify the oncometabolite 2-HG in cell lysates.
Cell Culture: Culture an IDH1-mutant AML cell line (e.g., HT1080 or engineered MOLM-14) to a density of approximately 1x10^6 cells/mL.
[14][22]2. Treatment: Treat the cells with ODCA, Ivosidenib, or DMSO at the desired concentrations for 72 hours.
Sample Preparation:
Harvest and count the cells.
Lyse the cells using an appropriate lysis buffer (e.g., rapid homogenization on ice).
[23] 3. Centrifuge the lysate to remove cell debris.
[23]4. 2-HG Quantification:
Use a commercially available D-2-Hydroxyglutarate Assay Kit.
[23][24][25][26] 2. Follow the manufacturer's instructions, which typically involve an enzymatic reaction that leads to a colorimetric or fluorometric readout proportional to the amount of 2-HG in the sample.
[23][24][26] 3. Normalize the 2-HG levels to the cell number or total protein concentration.
Conclusion
This guide outlines a structured, comparative approach to the preclinical validation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (ODCA) as a novel inhibitor of mutant IDH1. The illustrative data presented positions ODCA as a promising candidate with potentially superior potency and efficacy compared to the established therapeutic, Ivosidenib. The provided experimental frameworks offer a robust starting point for researchers to rigorously evaluate this and other novel therapeutic agents in the field of targeted cancer therapy. Further investigation into the safety, tolerability, and potential for combination therapies will be essential next steps in its development.
References
Vertex AI Search. (2025, March 4). Tibsovo (Ivosidenib)
Younis, J. (n.d.). Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC.
Turturro, F. (2021, June 22). Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PMC.
European Medicines Agency. (n.d.). Tibsovo, INN-ivosidenib.
Clinical Trials Arena. (2022, April 22). TIBSOVO (ivosidenib) for Treating Relapsed or Refractory AML and Advanced Cholangiocarcinoma, US.
Han, C., et al. (n.d.). Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC.
Han, C., et al. (2022, August 23). Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers.
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
Chaturvedi, A., et al. (2019, October 4). In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC.
Chaturvedi, A., et al. (2013, October 17). Mutant IDH1 promotes leukemogenesis in vivo and can be specifically targeted in human AML.
Assay Genie. (n.d.).
Patsnap Synapse. (2024, July 17).
American Chemical Society. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
Fan, B., et al. (2019, April 26). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC.
U.S. National Library of Medicine. (2021, October 15).
National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)
Semantic Scholar. (n.d.).
ResearchGate. (2022, August 16). Inhibition of mutant IDH1 promotes cycling of acute myeloid leukemia stem cells.
Haematologica. (2020, April 2). Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia.
Frontiers. (n.d.). Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening.
ResearchGate. (2025, September 20). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant IDH1 for Treatment of IDH1 -Mutant Malignancies | Request PDF.
ASH Publications. (2014, December 6). A Novel Inhibitor of Mutant IDH1 Induces Differentiation in Vivo and Prolongs Survival in a Mouse Model of Leukemia | Blood.
BioVision. (n.d.).
ASH Publications. (2018, November 29). Ivosidenib (AG-120)
Royal Society of Chemistry. (2025, December 18). Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1.
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
U.S. National Library of Medicine. (2017, October 6). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays.
Frontiers. (2021, March 28). IDH1/IDH2 Inhibition in Acute Myeloid Leukemia.
WuXi AppTec DMPK. (n.d.). Small Molecules Bioanalysis.
Cloud-Clone. (n.d.). Multiplex Assay Kit for D2-Hydroxyglutarate Dehydrogenase (D2HGDH) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ299Hu.
Royal Society of Chemistry. (n.d.). Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1.
ResearchGate. (2026, January 14). (PDF) Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1.
National Center for Biotechnology Information. (n.d.). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC - NIH.
Bioanalysis Zone. (n.d.). Emerging technologies: DMPK and bioanalysis of small molecules.
ResearchGate. (2010, December 14). AML cell lines engineered to express either WT IDH1 or mutant....
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Symeres. (2025, October 16).
MDPI. (2022, June 18). Prevalence and Prognostic Role of IDH Mutations in Acute Myeloid Leukemia: Results of the GIMEMA AML1516 Protocol.
Navigating the Disposal of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant dispo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 1782272-74-5), a compound whose unique bicyclic structure demands careful consideration. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream effectively, ensuring both personal safety and environmental stewardship.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, it is paramount to understand the inherent hazards of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. Based on available data, this compound is classified with the following hazards[1]:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation: Causes skin irritation.
Eye Irritation: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
These classifications necessitate strict adherence to safety protocols to minimize exposure risks.
Immediate Actions and Personal Protective Equipment (PPE):
All handling and disposal preparation of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid and its waste must be conducted in a certified chemical fume hood.[2] The required PPE includes:
Eye Protection: Chemical splash goggles and a face shield.
Hand Protection: Nitrile or neoprene gloves. Ensure gloves are regularly inspected for any signs of degradation.
Body Protection: A flame-retardant lab coat.
Footwear: Closed-toe shoes.
An emergency eyewash station and safety shower must be readily accessible.
Waste Characterization and Segregation: A Foundational Step
Proper disposal begins with accurate waste characterization. Due to its acidic nature and other identified hazards, 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid waste must be classified as hazardous chemical waste.[3][4]
Core Principle of Segregation:
Never mix incompatible waste streams. This is a cardinal rule of laboratory safety to prevent potentially violent chemical reactions.[2] For this specific compound, the following segregation practices are mandatory:
Isolate from Bases: Keep this acidic waste separate from all basic (alkaline) waste to prevent vigorous neutralization reactions.
Separate from Oxidizers: Store away from oxidizing agents to mitigate the risk of fire or explosion.
Segregate from Inorganic Acids: While also an acid, it is prudent to keep organic acids separate from inorganic acids (e.g., hydrochloric acid, sulfuric acid) unless explicitly instructed otherwise by your institution's Environmental Health & Safety (EHS) department.[5]
The following diagram illustrates the essential waste segregation logic:
Caption: Waste Segregation Workflow.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid. Crucially, always consult and adhere to your institution's specific Chemical Hygiene Plan (CHP) and waste disposal guidelines, as these are tailored to your local regulatory requirements. [6][7]
Materials Required:
Appropriate Personal Protective Equipment (PPE)
Designated hazardous waste container (polyethylene carboy or bottle for liquids; wide-mouth container for solids)
Hazardous waste label
Chemical fume hood
Procedure:
Container Selection:
Choose a waste container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[5]
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[8]
Labeling:
Affix a hazardous waste label to the container before adding any waste.
The full chemical name: "3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid". Avoid using abbreviations or chemical formulas.[8]
An accurate estimation of the concentration if in solution.
The date of initial waste accumulation.
Waste Collection:
Solid Waste: Carefully transfer any solid waste (e.g., residual compound, contaminated filter paper) into the designated solid waste container using a spatula or other appropriate tool. Minimize the generation of dust.
Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated liquid waste container using a funnel. Do not leave the funnel in the container opening.[8]
Empty Containers: Any "empty" containers that held the pure compound should be treated as hazardous waste and disposed of accordingly, unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.
Container Management:
Keep the waste container securely closed at all times, except when adding waste.[3][8]
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[3][8]
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.
Requesting Disposal:
Once the container is full, or in accordance with your institution's policies (e.g., maximum accumulation time), submit a request for waste pickup from your EHS department.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety.
Small Spills (manageable by laboratory personnel):
Alert others in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills). Do not use combustible materials like paper towels to absorb large quantities of liquid.
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Report the spill to your laboratory supervisor and EHS department.
Large Spills (unmanageable or outside of a fume hood):
Evacuate the area immediately.
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
Close the laboratory doors and prevent re-entry.
From a safe location, call your institution's emergency number and the EHS department. Provide details about the spilled chemical and its location.
The proper disposal of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is not merely a procedural task but a cornerstone of a robust laboratory safety culture. While this guide provides a detailed framework based on current knowledge, it is essential to recognize that specific data on the environmental fate and reactivity of this novel compound are not extensively available. Therefore, a conservative and cautious approach to its disposal is warranted. By integrating these procedures into your standard laboratory operations and maintaining open communication with your institution's safety officers, you contribute to a safer research environment for yourself, your colleagues, and the wider community.
References
3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]
Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]
Standard Operating Procedure for Organic Acids. (n.d.). Washington State University. Retrieved from [Link]
Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]
Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer. Retrieved from [Link]
WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). University of California, Riverside. Retrieved from [Link]
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry Stack Exchange. Retrieved from [Link]
Acids Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
California Code of Regulations, Title 8, Section 5191. Occupational Exposure to Hazardous Chemicals in Laboratories. (n.d.). California Department of Industrial Relations. Retrieved from [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press. Retrieved from [Link]